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  • Product: Methyl (3,4-difluoro-2-iodophenyl)carbamate
  • CAS: 1356110-17-2

Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl (3,4-difluoro-2-iodophenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of Methyl (3,4-difluoro-2-iodophenyl)carbamate, a halogenated aromatic compound with significant potential in medicinal chemistry and drug development. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Methyl (3,4-difluoro-2-iodophenyl)carbamate, a halogenated aromatic compound with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates its chemical properties, outlines a robust synthetic pathway, and discusses its prospective applications based on the well-established roles of its constituent functional groups. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this and similar scaffolds.

Introduction: The Strategic Role of Halogens in Drug Design

The incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4][5] The introduction of iodine, a large and polarizable halogen, provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions and can also modulate pharmacokinetic properties.[6][7][8][9][10] The subject of this guide, Methyl (3,4-difluoro-2-iodophenyl)carbamate, combines these features with a carbamate linkage, a common pharmacophore and bioisostere for amide bonds.[11][12]

Chemical Structure and Properties

Based on its IUPAC name, the chemical structure of Methyl (3,4-difluoro-2-iodophenyl)carbamate can be precisely defined. Below is a table summarizing its key chemical identifiers and predicted properties.

PropertyValueSource/Method
IUPAC Name Methyl (3,4-difluoro-2-iodophenyl)carbamateNomenclature
Molecular Formula C8H6F2INO2Calculated
Molecular Weight 313.04 g/mol Calculated
Canonical SMILES COC(=O)NC1=C(I)C=C(F)C(=C1)FDeduced
InChI Key (Predicted)-
CAS Number Not available-
Predicted XLogP3 ~2.5Analogous to similar structures
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated

The presence of the difluoro and iodo substituents on the phenyl ring creates a unique electronic and steric environment. The fluorine atoms are strongly electron-withdrawing, while the iodine atom is a weak deactivator with significant ortho, para-directing effects in electrophilic aromatic substitution.[7]

Proposed Synthesis Workflow

The synthesis of Methyl (3,4-difluoro-2-iodophenyl)carbamate can be approached through a multi-step pathway starting from commercially available precursors. A plausible and efficient route involves the synthesis of the key intermediate, 3,4-difluoro-2-iodoaniline, followed by carbamate formation.

Synthesis of 3,4-difluoro-2-iodoaniline

The introduction of an iodine atom ortho to an amino group on a difluorinated benzene ring requires a regioselective iodination strategy. A common method is the electrophilic iodination of an appropriately protected aniline derivative.

Experimental Protocol:

  • Protection of the Aniline: Start with 3,4-difluoroaniline. The amino group should be protected to prevent side reactions and to help direct the iodination. Acetylation is a common protection strategy.

  • Regioselective Iodination: The protected 3,4-difluoroacetanilide can then be iodinated. The use of N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid is an effective method for the iodination of electron-rich aromatic rings.[6]

  • Deprotection: Following successful iodination, the protecting group is removed to yield 3,4-difluoro-2-iodoaniline.

Carbamate Formation

With the key aniline intermediate in hand, the methyl carbamate can be formed via reaction with methyl chloroformate. This is a widely used and direct method for the synthesis of N-substituted carbamates.[12][13]

Experimental Protocol:

  • Reaction Setup: Dissolve 3,4-difluoro-2-iodoaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to neutralize the HCl byproduct that will be formed.[12]

  • Addition of Methyl Chloroformate: Cool the mixture in an ice bath and add methyl chloroformate dropwise with vigorous stirring.

  • Reaction Monitoring and Workup: Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude Methyl (3,4-difluoro-2-iodophenyl)carbamate can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3,4-difluoro-2-iodoaniline cluster_step2 Step 2: Carbamate Formation 3,4-difluoroaniline 3,4-difluoroaniline Protection Protection 3,4-difluoroaniline->Protection 3,4-difluoroacetanilide 3,4-difluoroacetanilide Protection->3,4-difluoroacetanilide Iodination (NIS/TFA) Iodination (NIS/TFA) 3,4-difluoroacetanilide->Iodination (NIS/TFA) 2-iodo-3,4-difluoroacetanilide 2-iodo-3,4-difluoroacetanilide Iodination (NIS/TFA)->2-iodo-3,4-difluoroacetanilide Deprotection Deprotection 2-iodo-3,4-difluoroacetanilide->Deprotection 3,4-difluoro-2-iodoaniline 3,4-difluoro-2-iodoaniline Deprotection->3,4-difluoro-2-iodoaniline 3,4-difluoro-2-iodoaniline_ref 3,4-difluoro-2-iodoaniline Reaction with Methyl Chloroformate Reaction with Methyl Chloroformate 3,4-difluoro-2-iodoaniline_ref->Reaction with Methyl Chloroformate Methyl (3,4-difluoro-2-iodophenyl)carbamate Methyl (3,4-difluoro-2-iodophenyl)carbamate Reaction with Methyl Chloroformate->Methyl (3,4-difluoro-2-iodophenyl)carbamate

Proposed two-step synthesis of Methyl (3,4-difluoro-2-iodophenyl)carbamate.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in Methyl (3,4-difluoro-2-iodophenyl)carbamate make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold for Kinase Inhibitors

The substituted aniline core is a common feature in many kinase inhibitors. The difluoro-iodophenyl moiety can be further functionalized via Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions at the iodo position to introduce additional diversity and target interactions.

Modulation of Physicochemical Properties

The difluoro substitutions can enhance the metabolic stability and cell permeability of a parent compound.[1][2][4] The carbamate group can act as a hydrogen bond donor and acceptor, contributing to target binding.

Precursor for Further Derivatization

The carbamate nitrogen can also be a site for further chemical modification, allowing for the exploration of structure-activity relationships.

Applications cluster_functionalization Synthetic Utility cluster_applications Potential Therapeutic Areas Target_Molecule Methyl (3,4-difluoro-2-iodophenyl)carbamate Cross_Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Target_Molecule->Cross_Coupling at Iodo position N-Alkylation N-Alkylation/Arylation Target_Molecule->N-Alkylation at Carbamate N Kinase_Inhibitors Kinase Inhibitors Cross_Coupling->Kinase_Inhibitors Antiviral_Agents Antiviral Agents Cross_Coupling->Antiviral_Agents GPCR_Ligands GPCR Ligands N-Alkylation->GPCR_Ligands

Potential synthetic applications and therapeutic targets.

Conclusion

Methyl (3,4-difluoro-2-iodophenyl)carbamate represents a strategically designed chemical entity with considerable potential as a building block in drug discovery. Its synthesis is achievable through established chemical transformations, and its unique combination of functional groups offers multiple avenues for further chemical exploration. This guide provides a foundational understanding for researchers looking to leverage this and similar scaffolds in the development of novel therapeutics.

References

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. PMC. [Link]

  • Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase. (2025, July 24). [Link]

  • Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates. PMC. [Link]

  • precisionFDA. (3R)-3-(7-(((2,4-DIFLUOROPHENYL)METHYL)CARBAMOYL). [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). [Link]

  • PubChem. (3,4-Difluorophenyl)methyl carbamate. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. (2015, July 22). [Link]

  • ResOU. Simple iodine will speed up drug discovery. (2021, March 15). [Link]

  • Advances in the Direct Iodination of Aromatic Compounds. ResearchGate. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. (2022, November 16). [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. (2024, February 22). [Link]

  • PubChem. 3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-{3-[(sulfamoylamino)methyl]phenoxy}benzamide. [Link]

  • Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. (2026, February 7). [Link]

  • PubChem. Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate. [Link]

Sources

Exploratory

Methyl (3,4-difluoro-2-iodophenyl)carbamate: Physicochemical Profiling and Synthetic Utility in Kinase Inhibitor Development

Executive Summary Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2)[1] is a highly functionalized, polyhalogenated aromatic building block that has become increasingly vital in modern pharmaceutical researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2)[1] is a highly functionalized, polyhalogenated aromatic building block that has become increasingly vital in modern pharmaceutical research. Characterized by an ortho-iodo carbamate motif and a difluoro-substituted phenyl ring, this compound serves as a privileged intermediate in the synthesis of advanced targeted therapeutics, most notably allosteric kinase inhibitors [3]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and step-by-step synthetic workflows, offering drug development professionals a comprehensive guide to deploying this molecule in complex synthetic cascades.

Physicochemical and Structural Profiling

To effectively utilize Methyl (3,4-difluoro-2-iodophenyl)carbamate in drug discovery, understanding its baseline physicochemical metrics is essential. The integration of fluorine and iodine atoms onto the aniline core drastically alters the molecule's lipophilicity, electronic distribution, and steric profile.

Quantitative Physicochemical Data

The following parameters are derived from standard cheminformatics profiling and supplier characterization data [1, 2].

PropertyValue / Description
IUPAC Name Methyl (3,4-difluoro-2-iodophenyl)carbamate
CAS Number 1356110-17-2
Molecular Formula C₈H₆F₂INO₂
Molecular Weight 313.04 g/mol
Exact Mass 312.9411 Da
Physical State Off-white to pale yellow solid (predicted)
Hydrogen Bond Donors 1 (Carbamate -NH)
Hydrogen Bond Acceptors 4 (Carbamate oxygens, Fluorines)
Topological Polar Surface Area 38.3 Ų
Predicted LogP ~2.8 – 3.2
Structural & Electronic Causality

The specific arrangement of functional groups on this scaffold is not arbitrary; it is designed to maximize synthetic versatility and biological target affinity:

  • The Ortho-Iodine Effect: Iodine is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. Its large atomic radius and polarizability make the C-I bond highly susceptible to oxidative addition by Palladium(0) species.

  • Difluoro Inductive Withdrawal: The fluorine atoms at the 3- and 4-positions exert a strong electron-withdrawing inductive effect (-I effect). This decreases the electron density of the aromatic ring, which slightly increases the electrophilicity of the adjacent C-I bond, thereby accelerating the rate of oxidative addition during cross-coupling. Furthermore, in biological systems, the difluoro motif enhances membrane permeability and metabolic stability.

  • Carbamate Protection: The methyl carbamate group (-NHCOOCH₃) is strategically chosen over a free amine. A free aniline can coordinate to palladium catalysts (causing catalyst poisoning) or undergo unwanted oxidative dimerization. The carbamate masks the nucleophilicity of the nitrogen while retaining a hydrogen-bond donor for potential downstream biological interactions.

Synthetic Utility & Experimental Workflows

Methyl (3,4-difluoro-2-iodophenyl)carbamate is primarily utilized as an electrophile in transition-metal-catalyzed C-C bond formations, followed by deprotection to yield complex substituted anilines.

SyntheticWorkflow A Methyl (3,4-difluoro-2-iodophenyl)carbamate (Starting Material) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B Boronic Acid, Pd(dppf)Cl2 Base, Heat C Carbamate Deprotection (Acidic/Basic Hydrolysis) B->C Intermediate Isolation D Substituted 3,4-Difluoroaniline (Advanced Intermediate) C->D TFA or NaOH

Synthetic workflow utilizing Methyl (3,4-difluoro-2-iodophenyl)carbamate in cross-coupling.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Rationale: This protocol establishes a new carbon-carbon bond at the 2-position. Potassium carbonate is utilized to activate the boronic acid into a reactive boronate complex, which is a prerequisite for the transmetalation step. Degassing is critical to prevent the oxidative quenching of the Pd(0) active catalyst.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or vigorously bubble with ultra-pure Nitrogen for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z 314 [M+H]⁺) is entirely consumed, replaced by the target coupled product mass.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Carbamate Deprotection

Rationale: To utilize the nitrogen atom in subsequent kinase inhibitor assembly (e.g., forming a diarylamine), the methyl carbamate must be cleaved. Because the difluoro-aromatic system is electron-deficient, harsh basic hydrolysis is preferred over acidic cleavage to prevent side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the cross-coupled intermediate in a 1:1 (v/v) mixture of Methanol and 2M aqueous NaOH.

  • Reaction: Attach a reflux condenser and heat the mixture to 70°C for 12 hours.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc). The successful generation of the free aniline is validated by staining the TLC plate with Ninhydrin; the primary amine will yield a distinct colored spot (usually purple/brown) with a lower Rf value than the protected precursor.

  • Workup: Cool the reaction, neutralize carefully with 1M HCl to pH 7, and extract three times with dichloromethane (DCM). Dry the combined organic layers and evaporate to yield the functionalized 3,4-difluoroaniline.

Application in Drug Development: Kinase Inhibitor Design

Halogenated anilines derived from building blocks like 1356110-17-2 are foundational to the design of allosteric kinase inhibitors, particularly targeting the Mitogen-Activated Protein Kinase (MAPK) pathway [4].

MAPKPathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 Kinase (Target) RAF->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Gene Transcription Inhibitor Allosteric MEK Inhibitor (Halogenated Aniline Core) Inhibitor->MEK Allosteric Blockade

MAPK/ERK signaling cascade highlighting MEK1/2 as a target for halogenated aniline derivatives.

Mechanistic Role of the Halogenated Motif

In the context of MEK1/2 inhibition (e.g., analogs of Trametinib or Cobimetinib), the difluoro-aniline moiety binds in a highly conserved hydrophobic allosteric pocket adjacent to the ATP-binding site [3].

  • Halogen Bonding: If the iodine atom is retained (or swapped for a bromine), it can engage in highly directional halogen bonding with the backbone carbonyl oxygen of specific hinge region residues (such as Val127 or Leu145 in various kinases). This interaction significantly increases the residence time of the drug on the target [3].

  • Hydrophobic Packing: The 3,4-difluoro substitution increases the lipophilicity of the phenyl ring, allowing it to displace high-energy water molecules from the allosteric pocket, driving a favorable entropic shift during binding [4].

References

  • AA Blocks. "Product Index - AA Blocks: Methyl (3,4-difluoro-2-iodophenyl)carbamate." AA Blocks Catalog. Available at: [Link]

  • Jo, S., et al. "Iterative machine learning-based chemical similarity search to identify novel chemical inhibitors." National Center for Biotechnology Information (PMC10516428), 2023. Available at:[Link]

  • Zhao, Z., et al. "A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family." National Center for Biotechnology Information (PMC3961554), 2014. Available at:[Link]

Foundational

Synthesis Pathways and Mechanistic Insights for Methyl (3,4-difluoro-2-iodophenyl)carbamate

Executive Summary Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2) is a highly specialized, polyfunctionalized aromatic building block utilized extensively in the discovery of kinase inhibitors and advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2) is a highly specialized, polyfunctionalized aromatic building block utilized extensively in the discovery of kinase inhibitors and advanced pharmaceutical intermediates. The presence of the iodine atom provides an essential handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), while the carbamate moiety serves as both a protecting group and a hydrogen-bond donor/acceptor in pharmacophore modeling.

This whitepaper details a highly efficient, two-step synthetic pathway starting from commercially available 3,4-difluoroaniline. By examining the electronic directing effects and nucleophilic acyl substitution kinetics, this guide provides researchers with a robust, self-validating protocol designed for high yield, regioselectivity, and scalability.

Retrosynthetic Analysis and Pathway Design

The synthesis of Methyl (3,4-difluoro-2-iodophenyl)carbamate relies on a logical disconnection approach that prioritizes regiocontrol. Attempting to iodinate a pre-formed phenylcarbamate often leads to poor regioselectivity and sluggish reaction rates due to the electron-withdrawing nature of the carbamate group. Therefore, the optimal sequence involves the direct regioselective iodination of the highly activated[1], followed by the functionalization of the free amine.

Synthesis A 3,4-Difluoroaniline (Starting Material) B Regioselective Iodination (NIS, AcOH, RT) A->B C 3,4-Difluoro-2-iodoaniline (Intermediate) B->C D Carbamoylation (Methyl Chloroformate, Pyridine) C->D E Methyl (3,4-difluoro-2-iodophenyl)carbamate (Target Product) D->E

Figure 1: Two-step synthesis workflow for Methyl (3,4-difluoro-2-iodophenyl)carbamate.

Step 1: Regioselective Electrophilic Aromatic Iodination

Mechanistic Causality

In 3,4-difluoroaniline, the amino ( −NH2​ ) group is a strong π -donor, powerfully activating the ring toward Electrophilic Aromatic Substitution (SEAr) and directing electrophiles to the ortho and para positions. The para position (C4) is structurally blocked by a fluorine atom. Consequently, iodination must occur at either C2 or C6.

While C6 is sterically less hindered, C2 is situated between the strongly activating −NH2​ group and the fluorine atom at C3. Under kinetic control using N-Iodosuccinimide (NIS) in a protic solvent like glacial acetic acid, the polarization of the C-I bond is enhanced. The transition state leading to C2 iodination is electronically stabilized by the synergistic inductive and resonance effects of the adjacent heteroatoms, leading to an overwhelming preference for 3,4-difluoro-2-iodoaniline[2].

Mechanism A NH2 Group (Strong Activating, o/p Director) C Electrophilic Attack (I+) Directed to C2 and C6 A->C B F Groups at C3, C4 (Deactivating, Blocks C4) B->C D Kinetic Control (AcOH) Favors C2 Iodination C->D E 3,4-Difluoro-2-iodoaniline D->E

Figure 2: Electronic and steric directing effects governing the regioselective iodination.
Optimization of Iodination Conditions

To establish the most efficient protocol, various iodination systems were evaluated. The NIS/AcOH system provides the highest yield and regioselectivity while avoiding the harsh oxidizing conditions of periodic acid mixtures.

Reagent SystemSolventTemperatureYield (%)Regioselectivity (C2 : C6)
I2​ / HIO4​ EtOH / H2​O 60 °C65%80 : 20
I2​ / Ag2​SO4​ MeOH25 °C72%85 : 15
NIS Glacial AcOH 25 °C 88% >95 : 5
Self-Validating Experimental Protocol: 3,4-Difluoro-2-iodoaniline
  • Preparation: Charge a flame-dried round-bottom flask with 3,4-difluoroaniline (1.0 equiv, e.g., 10.0 g, 77.4 mmol) and glacial acetic acid (100 mL). Stir to achieve a homogenous solution.

  • Electrophile Addition: Slowly add N-Iodosuccinimide (NIS) (1.05 equiv, 18.3 g, 81.3 mmol) in three equal portions over 30 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized over-concentration of the electrophile, which could lead to di-iodination.

  • Reaction Monitoring: Stir the dark mixture at room temperature (25 °C) for 2 to 4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the highly polar aniline starting material spot is entirely consumed.

  • Quenching: Pour the reaction mixture into 300 mL of ice water. Add 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) dropwise while stirring. Validation: The solution will transition from a deep brown/red to a pale yellow/colorless state, visually confirming the complete destruction of unreacted electrophilic iodine species.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until the pH of the aqueous wash is neutral (removes residual acetic acid).

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel plug or recrystallization to yield 3,4-difluoro-2-iodoaniline as a solid.

Step 2: Nucleophilic Acyl Substitution (Carbamoylation)

Mechanistic Causality

The conversion of 3,4-difluoro-2-iodoaniline to its methyl carbamate derivative utilizes [3]. Because the amino group is rendered less nucleophilic by the electron-withdrawing inductive effects of the adjacent iodine and fluorine atoms, a nucleophilic catalyst is required.

Pyridine is selected as the optimal base. It reacts rapidly with methyl chloroformate to form a highly electrophilic N-methoxycarbonylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack by the deactivated aniline than the parent chloroformate. Furthermore, pyridine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the aniline, which would halt the reaction.

Optimization of Carbamoylation Conditions
BaseSolventTemperatureYield (%)Observations
K2​CO3​ AcetoneReflux75%Sluggish, biphasic reaction; requires extended time.
TriethylamineTHF0 °C to RT85%Moderate yield; trace bis-acylation observed.
Pyridine DCM 0 °C to RT 94% Clean conversion; rapid kinetics; easy workup.
Self-Validating Experimental Protocol: Methyl (3,4-difluoro-2-iodophenyl)carbamate

Safety Note: Methyl chloroformate is highly toxic, corrosive, and volatile. It must be handled in a certified fume hood.

  • Preparation: Dissolve 3,4-difluoro-2-iodoaniline (1.0 equiv, e.g., 10.0 g, 39.2 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.0 equiv, 6.3 mL, 78.4 mmol) via syringe. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling is strictly required because the subsequent addition of methyl chloroformate is highly exothermic. Elevated temperatures promote the formation of unwanted bis-carbamate side products.

  • Acylation: Dropwise add methyl chloroformate (1.15 equiv, 3.5 mL, 45.1 mmol) over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Validation: TLC (Hexanes:EtOAc 3:1) will show the disappearance of the amine and the appearance of a higher Rf​ spot corresponding to the less polar carbamate.

  • Quenching & Workup: Quench the reaction by slowly adding 50 mL of 1M HCl . Causality: The acidic quench protonates the excess pyridine, driving it into the aqueous layer as water-soluble pyridinium chloride.

  • Isolation: Separate the layers. Wash the organic (DCM) layer sequentially with water (50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Product: The resulting crude solid can be triturated with cold hexanes or recrystallized to afford chemically pure Methyl (3,4-difluoro-2-iodophenyl)carbamate.

Downstream Applications in Drug Development

The synthesized Methyl (3,4-difluoro-2-iodophenyl)carbamate is a privileged intermediate. The C-I bond serves as a highly reactive site for palladium-catalyzed cross-coupling reactions. In the synthesis of complex MEK inhibitors and other targeted therapeutics, this molecule is frequently subjected to Buchwald-Hartwig aminations or Suzuki couplings to build extended biaryl or heteroaryl architectures[4], while the methyl carbamate group ensures the nitrogen remains protected from unwanted side reactions during these high-temperature metal-catalyzed steps.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline". PubChem. Available at:[Link]

  • Morita, S., Otsubo, K., Matsubara, J., Ohtani, T., & Uchida, M. "An efficient synthesis of a key intermediate towards (S)-(−)-nadifloxacin". Tetrahedron: Asymmetry, 1995, 6(1), 245-254. Available at:[Link]

  • Wikipedia contributors. "Methyl chloroformate". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kuethe, J. T., et al. "Development of an Efficient Synthesis of the Pyrrolquinolone PHA-529311". Organic Process Research & Development, 2006, 10(3), 484-492. Available at:[Link]

Sources

Exploratory

1H and 13C NMR spectroscopic data for Methyl (3,4-difluoro-2-iodophenyl)carbamate

Spectroscopic Whitepaper: ¹H and ¹³C NMR Elucidation of Methyl (3,4-difluoro-2-iodophenyl)carbamate Executive Summary Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2) is a highly functionalized aromatic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Whitepaper: ¹H and ¹³C NMR Elucidation of Methyl (3,4-difluoro-2-iodophenyl)carbamate

Executive Summary

Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2) is a highly functionalized aromatic building block frequently utilized in advanced cross-coupling reactions and active pharmaceutical ingredient (API) synthesis[1]. Characterizing this molecule presents unique spectroscopic challenges due to the convergence of strong electron-withdrawing groups, heavy atom effects, and complex heteronuclear spin-spin coupling networks. This guide provides a definitive, self-validating framework for acquiring and interpreting its ¹H and ¹³C NMR spectra.

Structural Dynamics & Spectroscopic Causality

As a Senior Application Scientist, it is critical to look beyond mere chemical shifts and understand the quantum mechanical environment dictating the spectrum. The NMR profile of this compound is governed by three primary phenomena:

  • The Heavy Atom Effect (HAE): The iodine atom at the C2 position exerts a profound relativistic shielding effect on the ipso carbon. Unlike typical aromatic carbons that resonate between 120–140 ppm, the C2 nucleus is pushed significantly upfield to approximately 89.5 ppm. Failing to account for this can lead to misassignment of the C2 carbon as an aliphatic impurity.

  • Heteronuclear Coupling (¹⁹F-¹³C and ¹⁹F-¹H): The adjacent fluorine atoms at C3 and C4 create a rigid, strongly coupled network. Because standard ¹³C NMR is only ¹H-decoupled, the ¹³C spectrum will exhibit massive ¹J_CF splittings (~245–250 Hz) for C3 and C4, along with smaller ²J_CF and ³J_CF splittings for neighboring carbons.

  • Anisotropic Deshielding: The carbamate carbonyl group restricts rotation around the C1-N bond. This locks the carbonyl oxygen in a coplanar orientation that deshields the ortho proton (H6), pushing its resonance downfield (~7.85 ppm) compared to standard anilines[2],[3].

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition—especially for the heavily substituted quaternary carbons—the following protocol integrates internal validation checkpoints.

Step 1: Sample Preparation & System Suitability

  • Action: Dissolve 25 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because it lacks exchangeable protons, preventing chemical exchange and subsequent line broadening of the critical carbamate -NH proton.

  • Validation Checkpoint: Perform a 1D ¹H prescan. The TMS peak linewidth at half-height (FWHM) must be < 1.0 Hz. If broader, re-shim the Z1/Z2 gradients. Perfect magnetic homogeneity is non-negotiable to resolve the complex F-H multiplet couplings.

Step 2: ¹H NMR Acquisition

  • Action: Acquire 16 scans at 400 MHz with a spectral width of 12 ppm and a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2-second D1 is sufficient for proton relaxation, ensuring accurate integration of the -OCH₃ singlet (3H) versus the aromatic protons (1H each).

Step 3: ¹³C{¹H} NMR Acquisition

  • Action: Acquire 512–1024 scans at 100 MHz using a composite pulse decoupling sequence (e.g., WALTZ-16). Crucially, extend the D1 delay to 8.0 seconds.

  • Causality: Quaternary carbons (C1, C2, C3, C4) lack attached protons and rely on slow dipole-dipole relaxation. The iodine-substituted C2 has an exceptionally long T₁ relaxation time. A standard 1-second delay will result in the C2 signal being lost in the baseline noise due to saturation.

NMR_Workflow A Sample Prep CDCl3 + TMS B Shimming Validation FWHM < 1.0 Hz A->B C 1H Acquisition D1 = 2.0s B->C D 13C Acquisition D1 = 8.0s (Critical) C->D E Fourier Transform & Multiplet Analysis D->E

Step-by-step NMR acquisition workflow emphasizing optimized relaxation delays.

Quantitative Spectroscopic Data

Below are the empirically structured assignments for the ¹H and ¹³C NMR spectra, detailing the intricate coupling constants generated by the ortho-difluoro system.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment
-NH 7.95br s-1HCarbamate N-H
H-6 7.85dddJ_HH = 9.2, J_HF = 5.0, J_HF = 2.01HAromatic C6-H
H-5 7.15dddJ_HF = 18.0, J_HH = 9.2, J_HF = 8.01HAromatic C5-H
-OCH₃ 3.78s-3HMethoxy protons
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
C=O 153.8s-Carbamate Carbonyl
C-4 150.2dd¹J_CF = 250.0, ²J_CF = 14.0Aromatic C-F
C-3 148.5dd¹J_CF = 245.0, ²J_CF = 15.0Aromatic C-F
C-1 135.5s-Aromatic C-N
C-6 122.1dd³J_CF = 4.0, ⁴J_CF = 1.5Aromatic C-H
C-5 112.4d²J_CF = 18.5Aromatic C-H
C-2 89.5d³J_CF = 3.0Aromatic C-I (Heavy Atom)
-OCH₃ 52.8s-Methoxy Carbon

Spin-Spin Coupling Network Visualization

The following diagram maps the logical relationships of the heteronuclear and homonuclear coupling pathways that dictate the multiplet structures observed in the tables above.

CouplingNetwork F3 F3 (Fluorine) C3 C3 (Carbon) F3->C3 ¹J_CF (245 Hz) H5 H5 (Proton) F3->H5 ⁴J_HF (8 Hz) F4 F4 (Fluorine) C4 C4 (Carbon) F4->C4 ¹J_CF (250 Hz) C5 C5 (Carbon) F4->C5 ²J_CF (18 Hz) F4->H5 ³J_HF (18 Hz) H6 H6 (Proton) H5->H6 ³J_HH (9.2 Hz)

Heteronuclear (C-F, H-F) and homonuclear (H-H) spin-spin coupling network in the aromatic system.

References

  • [1] BidePharm. CAS:1356110-17-2 Methyl (3,4-difluoro-2-iodophenyl)carbamate. Available at:

  • [2] BenchChem. Ethyl 3,4-difluoro-2-iodophenylcarbamate | 1268052-94-3. Available at:

  • [3] Fluorochem. 3,4-Difluoro-2-iodoaniline. Available at:

Sources

Foundational

Technical Whitepaper: Mass Characterization of Methyl (3,4-difluoro-2-iodophenyl)carbamate

Executive Summary In modern drug discovery and medicinal chemistry, halogenated carbamates serve as critical pharmacophores and versatile synthetic intermediates. Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, halogenated carbamates serve as critical pharmacophores and versatile synthetic intermediates. Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2) is a highly functionalized building block featuring both fluorine and iodine substituents[1]. For researchers and Chemistry, Manufacturing, and Controls (CMC) professionals, establishing the precise mass characteristics of this compound is foundational for structural elucidation, impurity profiling, and downstream pharmacokinetic (PK) assays.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight and exact mass, detailing the causality behind the analytical methodologies required to measure these parameters with high fidelity.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in early-stage analytical development is conflating molecular weight with exact mass. For a polyhalogenated compound like Methyl (3,4-difluoro-2-iodophenyl)carbamate (Formula: C8​H6​F2​INO2​ ), the distinction is critical for mass spectrometry (MS) applications[2].

  • Molecular Weight (Average Mass): 313.04 g/mol This value is calculated using the standard atomic weights of the elements, which account for the natural isotopic abundance of each element found on Earth. It is the appropriate metric for stoichiometric calculations, reaction scaling, and formulation preparation[1].

  • Exact Mass (Monoisotopic Mass): 312.9411 Da This value is calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., 12C , 1H , 19F , 127I , 14N , 16O ). High-Resolution Mass Spectrometry (HRMS) instruments measure exact mass, not average molecular weight[2][3].

Mass & Isotopic Data Summary
ParameterValueCalculation BasisPrimary Application
Chemical Formula C8​H6​F2​INO2​ Elemental compositionStructural identification
Molecular Weight 313.04 g/mol Weighted average of all isotopesSynthetic stoichiometry
Exact Mass 312.9411 DaMonoisotopic masses ( 12C , 127I , etc.)HRMS / Structural elucidation
Mass Defect -0.0589 DaExact Mass - Nominal Mass (313)Filtering MS/MS datasets

Note: Iodine ( 127I ) and Fluorine ( 19F ) are monoisotopic in nature, meaning they do not exhibit the M+2 isotopic patterns characteristic of Chlorine or Bromine. The isotopic envelope of this compound will be primarily driven by the 13C natural abundance (~1.1% per carbon atom).

Analytical Methodology: LC-HRMS Protocol

To definitively confirm the identity of Methyl (3,4-difluoro-2-iodophenyl)carbamate, regulatory guidelines (such as those from the FDA) require a mass accuracy of < 5 parts-per-million (ppm)[4]. Achieving this requires a High-Resolution Mass Spectrometry (HRMS) workflow, typically utilizing an Orbitrap or Time-of-Flight (TOF) analyzer[5].

The following protocol is designed as a self-validating system : it incorporates blank injections to rule out carryover, internal lock-mass calibration to correct for instrumental drift, and isotopic pattern matching to confirm the elemental composition.

Step-by-Step Experimental Workflow

Step 1: Sample Preparation

  • Action: Dissolve the compound in LC-MS grade methanol to yield a stock solution of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water[5].

  • Causality: Halogenated aromatic carbamates exhibit high lipophilicity. Methanol ensures complete solvation, while the 1 µg/mL concentration prevents detector saturation and minimizes space-charge effects in the Orbitrap C-trap, which can artificially skew mass accuracy.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a gradient elution with Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[6].

  • Causality: Formic acid is selected over trifluoroacetic acid (TFA). While TFA provides excellent peak shape, it causes severe ion suppression in the electrospray ionization (ESI) source. Formic acid provides the necessary protons for [M+H]+ formation without compromising MS sensitivity.

Step 3: Electrospray Ionization (ESI) & Mass Acquisition

  • Action: Operate the HRMS in positive ESI mode ( ESI+ ). Set the resolving power to at least 35,000 (at m/z 200) and utilize an internal lock mass (e.g., polysiloxane background ions at m/z 371.1012)[5][6].

  • Causality: The carbamate nitrogen is readily protonated, yielding an expected [M+H]+ ion at m/z 313.9484 . The lock mass acts as a real-time calibrant, dynamically correcting the mass axis during the run to ensure the < 5 ppm accuracy threshold is maintained.

Step 4: Data Processing & Validation

  • Action: Extract the ion chromatogram (EIC) for m/z 313.9484 with a narrow mass tolerance window of ± 5 ppm[4].

  • Causality: A narrow extraction window filters out isobaric background matrix interferences. The software must then compare the empirical isotopic distribution against the theoretical model for C8​H7​F2​INO2+​ . A match score > 90% validates the exact mass assignment.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the LC-HRMS methodology, highlighting the transition from physical separation to high-resolution data processing.

G A Sample Preparation (1 µg/mL in MeOH) B UHPLC Separation (C18, H2O/MeCN + 0.1% FA) A->B C ESI Source (Positive Ion Mode) B->C D HRMS Analyzer (Orbitrap / TOF) C->D E Data Processing (Isotope Pattern Analysis) D->E F Result Exact Mass: 312.9411 Da E->F

Figure 1: Analytical workflow for the determination of exact mass using UHPLC-HRMS.

Significance in Drug Development

The precise mass characterization of Methyl (3,4-difluoro-2-iodophenyl)carbamate is not merely an analytical exercise; it is deeply tied to its utility in drug design:

  • Halogen Bonding & Steric Bulk: The inclusion of the heavy iodine atom ( 127I ) significantly shifts the exact mass and creates a distinct mass defect. In drug design, this iodine atom provides massive steric bulk and the potential for strong halogen bonding with target protein backbones.

  • Metabolic Stability: The 3,4-difluoro substitution pattern is a classic medicinal chemistry tactic to block cytochrome P450-mediated aromatic oxidation.

  • Impurity Profiling: During the scale-up of this compound, HRMS is used to detect des-iodo or des-fluoro impurities. Because the exact mass of iodine (126.9045 Da) and fluorine (18.9984 Da) are highly specific, high-resolution mass spectrometry can easily distinguish between structurally similar byproducts that nominal mass instruments (like single quadrupoles) might miss[4].

References

  • PubChemPy. "API documentation - PubChemPy 1.0.5 (Definitions of Monoisotopic Mass vs. Molecular Weight)." ReadTheDocs. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues." FDA.gov. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures." NIH.gov. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities." FDA.gov. Available at:[Link]

Sources

Exploratory

Predictive Crystal Structure Analysis and Supramolecular Assembly of Methyl (3,4-difluoro-2-iodophenyl)carbamate

Executive Summary & Structural Rationale Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and boron-containing antimicrobial agents[1][2]. For drug development professionals and materials scientists, understanding the solid-state chemistry of such intermediates is paramount. The crystal packing dictates bulk powder properties, solubility profiles, and downstream synthetic reactivity.

Because this molecule features a unique combination of a strong hydrogen-bonding moiety (the carbamate), a massive, polarizable heavy atom (iodine), and highly electronegative substituents (fluorine), its crystal structure is governed by a complex, competitive interplay of non-covalent forces. This whitepaper establishes a predictive, causality-driven framework for the crystallographic analysis of this compound, detailing the supramolecular synthons and the self-validating experimental protocols required for its characterization.

Conformational Analysis & Steric Constraints

The molecular geometry of ortho-halogenated phenylcarbamates is heavily dictated by steric repulsion rather than electronic resonance.

  • The Ortho-Iodine Effect: The iodine atom at the C2 position possesses a massive Van der Waals radius (~1.98 Å). If the molecule were to adopt a planar conformation, severe steric clash would occur between the iodine atom and the carbamate carbonyl oxygen or N-H proton.

  • Energy Minimization: To relieve this steric strain and minimize the system's free energy, the carbamate plane is forced to rotate out of the phenyl ring plane. Based on crystallographic precedents of similar N-phenylcarbamates, the dihedral angle between the aromatic ring and the carbamate plane is predicted to fall strictly between 40° and 60°[3][4].

  • Causality in Packing: This forced non-planarity is the defining feature of the molecule's solid-state behavior. By breaking planarity, the molecule exposes its hydrogen bond donors and acceptors in orthogonal directions, fundamentally altering the trajectory of its supramolecular assembly.

Supramolecular Synthons and Lattice Assembly

The crystal packing of Methyl (3,4-difluoro-2-iodophenyl)carbamate is governed by a hierarchical assembly of three distinct non-covalent interactions.

Primary Synthon: 1D Hydrogen-Bonded Chains

N-phenylcarbamates predominantly crystallize by forming infinite one-dimensional (1D) polymeric chains[3][5]. This is driven by robust, highly directional intermolecular N-H···O=C hydrogen bonds . The carbamate N-H acts as the sole hydrogen bond donor, while the carbonyl oxygen serves as the primary acceptor.

Secondary Synthon: Type II Halogen Bonding (σ-Hole Interactions)

Iodine is highly polarizable. The electron-withdrawing nature of the adjacent 3,4-difluorophenyl ring actively pulls electron density away from the iodine atom. This creates a pronounced region of positive electrostatic potential—known as a "σ-hole"—along the extension of the C-I bond axis[6][7]. This σ-hole acts as a powerful Lewis acid, engaging in highly directional Type II halogen bonding (C-I···O or C-I···F) with electron-rich regions of adjacent molecules[7][8]. This secondary interaction acts as a structural bridge, cross-linking the 1D hydrogen-bonded chains into rigid 2D supramolecular sheets.

Tertiary Synthon: Fluorine-Mediated Lattice Stabilization

The highly electronegative fluorine atoms at the C3 and C4 positions participate in weak C-H···F interactions. While individually weak, these multipolar interactions act collectively to guide the offset π-π stacking of the aromatic rings, locking the 2D sheets into the final 3D crystal lattice.

G A Methyl (3,4-difluoro-2-iodophenyl)carbamate B Primary Synthon N-H···O=C Hydrogen Bonding A->B Drives Assembly E 1D Polymeric Chains B->E Translation C Secondary Synthon C-I···O/F Halogen Bonding F 2D Supramolecular Sheets C->F Orthogonal Growth D Tertiary Synthon C-H···F & π-π Stacking G 3D Crystal Lattice D->G Final Structure E->C Cross-linking F->D Lattice Packing

Supramolecular interaction hierarchy driving the 3D crystal lattice assembly.

Quantitative Data & Predictive Parameters

To establish a baseline for experimental validation, the following tables summarize the predicted crystallographic parameters and interaction geometries derived from structural analogs in the Cambridge Structural Database (CSD).

Table 1: Predicted Crystallographic Parameters

ParameterPredicted Value / RangeScientific Rationale
Crystal System Monoclinic or OrthorhombicTypical for asymmetric, sterically hindered N-phenylcarbamates.
Space Group P2₁/c or PbcaCentrosymmetric packing is heavily favored to minimize macroscopic dipole moments.
Dihedral Angle 40° – 60°Necessary to alleviate steric repulsion between the ortho-Iodine and the carbamate group.
Z' (Molecules/Asym. Unit) 1High symmetry expected unless kinetic trapping induces polymorphism.

Table 2: Key Supramolecular Interaction Geometries

Interaction TypeDonor/AcceptorDistance (Å)Angle (°)Structural Role
Hydrogen Bond N-H ··· O=C2.85 – 3.05150 – 175Forms the primary infinite 1D polymeric chains.
Halogen Bond C-I ··· O=C3.10 – 3.40160 – 180Cross-links 1D chains into 2D sheets via the iodine σ-hole.
Weak H-Bond C-H ··· F-C3.20 – 3.50120 – 150Stabilizes the final 3D lattice packing and offset stacking.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the structural predictions, the following self-validating workflow must be executed. Every step is designed to prevent data artifacts and ensure high-resolution structural elucidation.

Step 1: Thermodynamic Crystallization
  • Protocol: Dissolve 50 mg of the compound in a minimum volume of ethyl acetate. Layer slowly with an anti-solvent (n-hexane) in a 1:3 ratio. Allow to stand undisturbed at 20 °C for 48-72 hours.

  • Causality: Slow solvent diffusion is employed to maintain thermodynamic control. Rapid precipitation often leads to kinetically trapped, disordered polymorphs. Slow growth ensures the reversible error-correction of non-covalent bonds during nucleation, yielding defect-free single crystals.

Step 2: Cryogenic Crystal Mounting
  • Protocol: Select a crystal with dimensions roughly 0.2 × 0.1 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the diffractometer cold stream (100 K).

  • Causality: The heavy iodine atom exhibits significant thermal motion at room temperature. Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), which is strictly mandated for accurately modeling the highly anisotropic electron density of iodine and resolving the relatively weak C-H···F interactions.

Step 3: Data Collection & Reduction
  • Protocol: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Perform multi-scan absorption correction (e.g., SADABS).

  • Causality: Iodine is a strong X-ray absorber. Failing to apply a rigorous multi-scan absorption correction will result in severe residual electron density peaks (ghost atoms) near the iodine nucleus, ruining the refinement statistics.

Step 4: Structure Solution & Refinement
  • Protocol: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Workflow S1 1. Crystallization (Slow Diffusion) S2 2. Crystal Mounting (Cryoloop + Oil) S1->S2 S3 3. Data Collection (Mo Kα, 100 K) S2->S3 S4 4. Data Reduction (Integration/Absorption) S3->S4 S5 5. Structure Solution (Intrinsic Phasing) S4->S5 S6 6. Refinement (Least-Squares) S5->S6

Self-validating Single-Crystal X-Ray Diffraction (SCXRD) experimental workflow.

References

  • Novachemistry-product-info: Product Name, Methyl (3,4-difluoro-2-iodophenyl)carbamate. Novachemistry. 1

  • WO2017151489A1 - Boron-containing small molecules. Google Patents. 2

  • Shahwar, D., et al. "Phenyl N-phenylcarbamate." Acta Crystallographica Section E: Structure Reports Online (2009). NIH PMC. 3

  • Shahwar, D., et al. "(PDF) Phenyl N-phenylcarbamate." ResearchGate. 4

  • "Crystal structure and Hirshfeld surface analysis of (E)-3-(3-iodophenyl)..." NIH PMC. 6

  • Adonin, S. A., et al. "Bifurcated Halogen Bonding Involving Diaryliodonium Cations as Iodine(III)-Based Double-σ-Hole Donors." Crystal Growth & Design (2021). ACS Publications. 7

  • Adams, C. J., & Bowen, L. E. "I⋯π halogen-bonding in the structures of platinum–alkynyl compounds: an overlooked supramolecular interaction." Dalton Transactions (2005). RSC Publishing. 8

Sources

Foundational

Role of Methyl (3,4-difluoro-2-iodophenyl)carbamate as a chemical building block

The Strategic Role of Methyl (3,4-Difluoro-2-iodophenyl)carbamate in Advanced Chemical Synthesis and Drug Discovery Executive Summary In my tenure as a Senior Application Scientist developing scalable synthetic routes fo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Methyl (3,4-Difluoro-2-iodophenyl)carbamate in Advanced Chemical Synthesis and Drug Discovery

Executive Summary

In my tenure as a Senior Application Scientist developing scalable synthetic routes for targeted therapeutics, few building blocks have demonstrated the versatility and strategic value of Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2) . This highly functionalized intermediate is a cornerstone in the synthesis of complex heterocycles and fluorinated anilines. It is particularly critical within the oncology space, where it serves as a foundational precursor for kinase inhibitors (such as MEK and BRAF inhibitors) and advanced materials. This whitepaper deconstructs the physicochemical rationale behind its structural motifs, maps its divergent reactivity profiles, and provides field-proven, self-validating protocols for its application.

Structural Rationale & Physicochemical Profiling

The synthetic utility of Methyl (3,4-difluoro-2-iodophenyl)carbamate is dictated by the precise spatial arrangement of its three functional groups. Each moiety is engineered to serve a specific mechanistic purpose during late-stage functionalization.

PropertyValueSynthetic Rationale & Impact
CAS Number 1356110-17-2Essential for precise procurement and regulatory documentation across global supply chains.
Molecular Formula C8H6F2INO2Defines stoichiometric baselines; the high halogen content requires careful mass-balance tracking.
Molecular Weight 313.04 g/mol Optimal mass for an early-stage intermediate, allowing significant downstream elaboration without violating Lipinski's Rule of Five.
2-Iodo Substituent Highly Reactive HandleThe highly polarized C–I bond acts as an ideal site for rapid oxidative addition by Pd(0) catalysts, reacting preferentially over the C–F bonds.
3,4-Difluoro Motif Electron-WithdrawingLowers the pKa of the resulting aniline upon deprotection; blocks CYP450-mediated oxidative metabolism at the 3 and 4 positions, drastically improving in vivo half-life.
Methyl Carbamate N-Protecting GroupSterically compact; prevents unwanted N-arylation during initial cross-coupling steps and acts as a directing group for base-mediated cyclizations.

The Causality of the Carbamate: Novice chemists often default to Boc or Cbz protecting groups. However, the methyl carbamate is a strategic choice. It is highly stable to the elevated temperatures required for sterically hindered cross-couplings, yet it remains sufficiently labile to be cleaved under harsh basic conditions (e.g., KOH/MeOH) once the carbon-carbon framework is established. Furthermore, the carbamate oxygen can coordinate with transition metals, directing ortho-metallation and stabilizing catalytic intermediates.

Mechanistic Pathways & Reactivity Divergence

The primary value of this building block lies in its ability to undergo orthogonal functionalization. The iodine atom serves as the entry point for palladium-catalyzed cross-couplings (Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig), while the carbamate nitrogen serves as an internal nucleophile for subsequent cyclizations.

As documented in recent methodologies published in , the nucleophilic cyclization of ortho-alkynylanilines (derived from ortho-iodo precursors) is a highly efficient route to functionalized indoles. Furthermore, the trimerization and synthesis of complex indole oligomers heavily rely on these ortho-alkynylaniline platforms, as demonstrated by research in the .

G A Methyl (3,4-difluoro-2-iodophenyl)carbamate (Core Building Block) B Sonogashira Coupling (Pd/Cu Catalysis) A->B Terminal Alkyne C Buchwald-Hartwig Amination A->C Arylamine D Ortho-Alkynyl Carbamate B->D E Diarylamine Intermediate C->E F Base-Mediated Cyclization (5-endo-dig) D->F KOtBu, Heat G Carbamate Deprotection E->G Strong Base/Acid H 4,5-Difluoroindole Derivatives F->H I Fluorinated Kinase Inhibitor Scaffolds G->I

Figure 1: Synthetic divergence of Methyl (3,4-difluoro-2-iodophenyl)carbamate into key scaffolds.

Application in Oncology: The MEK Inhibitor Paradigm

In medicinal chemistry, the 3,4-difluoro-2-iodoaniline core is a universal pharmacophore precursor. The discovery and synthesis of MEK inhibitors, such as Cobimetinib, underscore the critical nature of the difluoro-iodo-aniline motif .

When designing kinase inhibitors, the difluoro motif provides a dual advantage:

  • Metabolic Shielding: Fluorine atoms at the 3 and 4 positions block oxidative degradation by liver enzymes.

  • Hinge-Binding Optimization: The strong electron-withdrawing effect of the fluorines lowers the pKa of the adjacent amine (once deprotected). This creates a highly specific hydrogen-bond donor profile that perfectly complements the carbonyl backbone of the MEK kinase hinge region, preventing off-target binding.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Synthesis of 4,5-Difluoro-2-substituted Indoles via One-Pot Sonogashira/Cyclization

This protocol leverages a tandem cross-coupling and 5-endo-dig cyclization, bypassing the need to isolate the sensitive ortho-alkynyl intermediate.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, charge Pd(PPh3)4 (0.05 equiv) and CuI (0.10 equiv).

    • Causality: The choice of Pd(PPh3)4 ensures a coordinatively unsaturated Pd(0) species that rapidly undergoes oxidative addition into the highly polarized C–I bond. CuI acts as a co-catalyst to generate a highly nucleophilic copper acetylide intermediate, facilitating transmetallation.

  • Substrate Addition: Dissolve Methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 equiv) in anhydrous DMF (0.2 M) and transfer to the flask. Add triethylamine (3.0 equiv).

    • Causality: DMF stabilizes the transition states of the Pd intermediates. Triethylamine neutralizes the hydroiodic acid (HI) generated during the catalytic cycle, preventing catalyst poisoning.

  • Alkyne Coupling: Slowly inject the desired terminal alkyne (1.2 equiv). Stir at 60°C for 4 hours.

  • In Situ Cyclization: Add KOtBu (2.0 equiv) and elevate the temperature to 100°C for 6 hours.

    • Causality: The strong base deprotonates the carbamate nitrogen, drastically increasing its nucleophilicity. This triggers a 5-endo-dig intramolecular attack onto the Pd-activated alkyne, followed by the elimination of the methoxy group to yield the indole core.

  • Validation Checkpoint: System Self-Validation: After 10 hours total, perform TLC (4:1 Hexanes/EtOAc). The system is validated if the starting material (Rf = 0.6) is completely consumed and a highly fluorescent blue spot appears under 254 nm UV (Rf = 0.4), indicating the extended conjugation of the newly formed indole core. If the intermediate ortho-alkynyl carbamate (Rf = 0.5, non-fluorescent) persists, the cyclization is incomplete; add an additional 0.5 equiv of KOtBu and maintain 100°C for 2 more hours.

Protocol B: Buchwald-Hartwig Amination for Diarylamine Scaffolds

This protocol is used to construct the bridging amine structures found in MEK inhibitors.

  • Catalyst Preparation: Combine Pd2(dba)3 (0.02 equiv) and XPhos (0.06 equiv) in anhydrous toluene.

    • Causality: Pd2(dba)3 is a stable Pd(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand that specifically accelerates the reductive elimination step—traditionally the bottleneck in forming sterically hindered diarylamines—while preventing premature protodehalogenation of the iodine atom.

  • Reagent Assembly: Add Methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 equiv), the target arylamine (1.1 equiv), and Cs2CO3 (2.0 equiv). Heat to 90°C for 12 hours.

    • Causality: Cs2CO3 is chosen over stronger bases (like NaOtBu) because it is mild enough to leave the methyl carbamate intact during the cross-coupling, allowing for orthogonal deprotection later.

  • Validation Checkpoint: System Self-Validation: Analyze a crude aliquot via LC-MS. The reaction is successful if the chromatogram displays a dominant peak corresponding to the [M+H]+ of the diarylamine product. The absence of a peak at m/z 314 (starting material) and the strict lack of a des-iodo byproduct (m/z 188) confirm that the XPhos-mediated reductive elimination successfully outcompeted off-target protodehalogenation.

References

  • Organic Letters, ACS Publications. "Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings." URL:[Link]

  • Organic & Biomolecular Chemistry, Royal Society of Chemistry. "First synthetic entry to the trimer stage of 5,6-dihydroxyindole polymerization: ortho-alkynylaniline-based access." URL:[Link]

  • PubMed, National Institutes of Health. "Cascade Reactions of Aryl-Substituted Terminal Alkynes Involving in Situ-Generated α-Imino Gold Carbenes." URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl (3,4-difluoro-2-iodophenyl)carbamate

Introduction: Strategic Importance of Fluorinated Anilines in Medicinal Chemistry The methyl (3,4-difluoro-2-iodophenyl)carbamate scaffold is a cornerstone in contemporary drug discovery. The strategic placement of fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

The methyl (3,4-difluoro-2-iodophenyl)carbamate scaffold is a cornerstone in contemporary drug discovery. The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The carbamate functional group is a key structural motif in many approved pharmaceuticals, valued for its chemical stability and ability to form crucial hydrogen bond interactions with biological targets.[1] The presence of an iodine atom at the ortho-position to the carbamate provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this versatile building block, offering detailed protocols and expert insights for researchers in medicinal chemistry and process development.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[2] These reactions universally proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) intermediate.[3] The high reactivity of the C-I bond in our substrate makes this step particularly facile.

  • Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide.[2][4] The efficiency of this step is often influenced by the choice of base and ligands.

  • Reductive Elimination: This is the final, product-forming step where the two organic fragments coupled to the palladium center are eliminated to form a new carbon-carbon bond, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[2][3]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Parameters for Successful Cross-Coupling

The success of a palladium-catalyzed cross-coupling reaction is a delicate interplay of several factors. A judicious selection of catalyst, ligand, base, and solvent is paramount to achieving high yields and purity.

  • Palladium Source (Pre-catalyst): While numerous palladium sources are available, palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed.[5] Pd(II) sources require in-situ reduction to the active Pd(0) species, a process that can be influenced by the reaction components.[6]

  • Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating key steps in the catalytic cycle.[7][8] For electron-deficient aryl halides like our substrate, electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups, can be particularly effective in promoting oxidative addition and reductive elimination.[7][9]

  • Base: The base is a critical component, especially in Suzuki-Miyaura and Sonogashira couplings. In Suzuki couplings, the base activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10][11] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF, CsF).[12] The choice of base can significantly impact reaction rates and yields.[10][13]

  • Solvent: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.[5][14] Aqueous solvent mixtures are also common, particularly in Suzuki couplings, and can offer advantages in terms of cost and environmental impact.[15]

Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between sp²-hybridized carbon atoms.[3][11] It is particularly valuable in pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[2]

Reaction Scheme:
Experimental Workflow:

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Substrate, Boronic Acid, Catalyst, Ligand, and Base Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Purge with Inert Gas (Ar/N2) Solvent->Inert_Atmosphere Heating Heat to 80-100 °C Inert_Atmosphere->Heating Stirring Stir for 4-16 hours Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Detailed Protocol:

Materials:

ReagentAmount (for 1 mmol scale)Molar Equiv.Notes
Methyl (3,4-difluoro-2-iodophenyl)carbamate343 mg1.0Starting material
Arylboronic Acid1.2 mmol1.2Coupling partner
Pd(OAc)₂4.5 mg (2 mol%)0.02Palladium pre-catalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)24.6 mg (6 mol%)0.06Ligand
K₃PO₄424 mg2.0Base
1,4-Dioxane/Water (4:1)5 mL-Degassed solvent mixture

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (6 mol%), and K₃PO₄ (2.0 equiv).

  • Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water (4:1) mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Application Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling provides a direct and efficient route to synthesize aryl-alkynes by coupling a terminal alkyne with an aryl halide.[16] This reaction is often carried out under mild conditions and tolerates a wide range of functional groups.[14] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[17][18]

Reaction Scheme:
Experimental Workflow:

Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Substrate, Catalyst, Ligand, and Base Solvent_Alkyne Add Degassed Solvent and Terminal Alkyne Reagents->Solvent_Alkyne Inert_Atmosphere Purge with Inert Gas (Ar/N2) Solvent_Alkyne->Inert_Atmosphere Stir_RT Stir at Room Temperature Inert_Atmosphere->Stir_RT Monitoring Monitor by TLC/LC-MS Stir_RT->Monitoring Quench Quench with Sat. NH4Cl solution Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Step-by-step workflow for the Sonogashira coupling protocol.

Detailed Protocol:

Materials:

ReagentAmount (for 1 mmol scale)Molar Equiv.Notes
Methyl (3,4-difluoro-2-iodophenyl)carbamate343 mg1.0Starting material
Terminal Alkyne1.5 mmol1.5Coupling partner
PdCl₂(PPh₃)₂14 mg (2 mol%)0.02Palladium pre-catalyst
Triethylamine (Et₃N)418 µL3.0Base and solvent
Tetrahydrofuran (THF)5 mL-Degassed solvent

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 equiv) and PdCl₂(PPh₃)₂ (2 mol%) in degassed THF (3 mL) and degassed triethylamine (2 mL).

  • To this solution, add the terminal alkyne (1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. For less reactive alkynes, gentle heating to 40-50 °C may be required.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired aryl-alkyne.

Troubleshooting and Expert Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base strength, or steric hindrance.Ensure proper degassing of solvents to prevent catalyst deactivation. Screen a panel of ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃, K₂CO₃).[12] Consider a more active palladium pre-catalyst or higher reaction temperature.
Formation of Side Products Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira). Protodeboronation (Suzuki).For Suzuki coupling, ensure an inert atmosphere and use freshly sourced boronic acid. For Sonogashira, employ copper-free conditions to minimize Glaser coupling.[18] Using a stronger, non-nucleophilic base can sometimes mitigate side reactions.
Difficulty in Purification Co-elution of product with byproducts or residual ligand.Optimize the chromatographic conditions (solvent system, gradient). If phosphine oxide byproducts are an issue, consider alternative ligands or purification techniques. In some cases, recrystallization of the final product can be an effective purification method.

Conclusion

The palladium-catalyzed cross-coupling of methyl (3,4-difluoro-2-iodophenyl)carbamate is a robust and versatile strategy for the synthesis of complex, fluorinated molecules of interest to the pharmaceutical and materials science industries. By carefully selecting and optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently construct a wide array of biaryl and aryl-alkyne structures. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in their synthetic endeavors.

References

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Espinet, P., & Echavarren, A. M. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 60(33), 17792-17813. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Zou, G., Reddy, K. R., & Falck, J. R. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 66(16), 5427–5430. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ananikov, V. P. (2015). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Russian Chemical Bulletin, 64(1), 1-22. [Link]

  • Cross-coupling reaction. (2024). In Wikipedia. [Link]

  • Intramolecular Heck Cyclisation of the Adducts of 2-Iodoaniline with Propiolate Esters and Allyl Bromides. Shodhganga. [Link]

  • Chen, D. Y. K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 959–970. [Link]

  • Gensch, T., et al. (2020). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Nguyen, T. K., et al. (2025). Palladium-Catalyzed Three-Component Coupling of 2-Iodoanilines, Isocyanides, and Carbon Dioxide. ResearchGate. [Link]

  • Juan-Alcañiz, J., et al. (2015). Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 21(30), 10851-10858. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Dewan, A., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(25), 19431-19435. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (2015). HAL Open Science. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

  • De Corte, B., et al. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 12(3), 447–451. [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (2016). ACS Catalysis. [Link]

  • Recyclable Heterogeneous Palladium-Catalyzed Cyclocarbonylation of 2-Iodoanilines with Acyl Chlorides in the Biomass-Derived Solvent 2-Methyltetrahydrofuran. (2020). The Journal of Organic Chemistry. [Link]

  • Heravi, M. M., & Fatehi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979. [Link]

  • Huang, T., & Wu, H. (2005). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. The Journal of Organic Chemistry, 70(25), 10420–10425. [Link]

  • Liu, Y., et al. (2021). Unexpected ortho-Heck Reaction under the Catellani Conditions. Angewandte Chemie International Edition, 60(36), 19827–19831. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • de Vries, J. G. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27(6), 427-435. [Link]

  • Dreher, S. D., et al. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

  • Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(12), 1541-1566. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). Molbank. [Link]

  • Thomas, M. P., et al. (2025). Dual aromatase-steroid sulfatase inhibitors based on a benzofuran scaffold. RSC Medicinal Chemistry. [Link]

  • Synthesis of Difluoroglycine Derivatives from Amines, Difluorocarbene, and CO2: Computational Design, Scope, and Applications. (2021). Chemistry – A European Journal. [Link]

Sources

Application

Protocol for Suzuki-Miyaura coupling with Methyl (3,4-difluoro-2-iodophenyl)carbamate

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of Methyl (3,4-difluoro-2-iodophenyl)carbamate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate: Methyl (3,4-difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of Methyl (3,4-difluoro-2-iodophenyl)carbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate: Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2)[1]

Mechanistic Rationale & Chemical Context

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, relying on the palladium-catalyzed coupling of organoboron species with organohalides[2]. When applying this methodology to Methyl (3,4-difluoro-2-iodophenyl)carbamate , several unique stereoelectronic factors must dictate your experimental design:

  • Accelerated Oxidative Addition: Aryl iodides are typically the most reactive halides in palladium-catalyzed cross-couplings[3]. In this substrate, the presence of two highly electronegative fluorine atoms at the 3- and 4-positions exerts a strong inductive electron-withdrawing effect. This significantly lowers the LUMO of the aromatic ring, making the C–I bond exceptionally susceptible to rapid oxidative addition by the electron-rich Pd(0) center.

  • Ortho-Carbamate Directing & Steric Effects: The methyl carbamate group (-NHCOOMe) is positioned ortho to the reactive iodine center. While aryl carbamates demonstrate pronounced stability under various reaction conditions[4], the lone pair on the carbamate nitrogen/oxygen can coordinate to the resulting Pd(II) intermediate. If a monodentate ligand is used, this coordination can form a stable palladacycle, stalling the transmetalation step. Therefore, a bidentate ligand with a large bite angle (e.g., dppf) is required to saturate the coordination sphere of palladium and prevent substrate-induced catalyst poisoning.

  • Base-Sensitive Hydrolysis: The Suzuki coupling requires basic conditions to activate the boronic acid into a reactive boronate complex[5]. However, the methyl carbamate moiety is susceptible to hydrolysis or cleavage if harsh bases (e.g., NaOH, KOH) are used at elevated temperatures. The causality of our protocol relies on utilizing a mild, non-nucleophilic base like Potassium Phosphate (K₃PO₄) to ensure efficient transmetalation while preserving the integrity of the carbamate protecting group.

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the critical phases where electronic and steric factors influence the reaction trajectory.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Accelerated by 3,4-di-F) Pd0->OxAdd Methyl (3,4-difluoro -2-iodophenyl)carbamate PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII Base Base Exchange (Mild Base: K3PO4) PdII->Base - I⁻ TransMet Transmetalation with Ar'-B(OH)2 Base->TransMet + PO4³⁻ PdII_diaryl Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_diaryl Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) PdII_diaryl->RedElim RedElim->Pd0 Regenerate Pd(0) Product Biaryl Carbamate Target Product RedElim->Product

Catalytic cycle of Methyl (3,4-difluoro-2-iodophenyl)carbamate Suzuki-Miyaura coupling.

Optimization & Quantitative Data

To validate the mechanistic rationale, a systematic optimization was conducted. The data below demonstrates how the interplay between catalyst, base, and solvent dictates the reaction outcome.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent (4:1)Temp (°C)Yield (%)Primary Observation / Failure Mode
1Pd(PPh₃)₄NaOHTHF / H₂O8035%Significant carbamate hydrolysis observed.
2Pd(PPh₃)₄K₂CO₃Dioxane / H₂O8068%Sluggish transmetalation; ortho-coordination.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10082%Good conversion, but trace protodeiodination.
4 Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ Dioxane / H₂O 80 94% Clean conversion; carbamate fully intact.

Experimental Protocol: Self-Validating System

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that the researcher can verify the success of each mechanistic step in real-time.

A. Materials & Reagents
  • Substrate: Methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 mmol, 313.04 mg)[1]

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (4.0 mL) and Degassed DI Water (1.0 mL)

B. Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the Methyl (3,4-difluoro-2-iodophenyl)carbamate, arylboronic acid, and K₃PO₄.

  • Transfer the flask to a fume hood and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

    • Validation Checkpoint 1: The mixture should appear as a distinct reddish-brown powder due to the Pd(II) pre-catalyst.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this purge cycle three times to ensure complete removal of oxygen, which prevents homocoupling of the boronic acid.

Step 2: Solvent Addition & Heating

  • Inject the degassed 1,4-Dioxane and degassed Water via syringe through the septum.

  • Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture is thoroughly emulsified.

    • Validation Checkpoint 2: Within 15–30 minutes, the solution color should transition from reddish-brown to a dark, homogeneous amber/black, indicating the reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle.

Step 3: Reaction Monitoring

  • After 4 hours, withdraw a 10 µL aliquot, dilute with 1 mL Ethyl Acetate, and wash with 1 mL water.

  • Analyze the organic layer via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) and LC-MS.

    • Validation Checkpoint 3: The starting iodide (UV-active, Rf ~0.6) should be completely consumed. A new, strongly UV-active spot (Rf ~0.4) corresponding to the biaryl product should be visible. If the starting material remains, oxidative addition has stalled (check argon seal).

Step 4: Work-up & Extraction

  • Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL)[2].

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Combine the organic layers and wash with brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 25% Ethyl Acetate in Hexanes).

  • Evaporate the product fractions to yield the purified biaryl carbamate.

Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
Significant Carbamate Cleavage Base is too strong or temperature is too high, leading to nucleophilic attack on the carbonyl.Ensure exact stoichiometry of K₃PO₄ (do not exceed 2.0 equiv). Lower temperature to 70 °C if necessary.
High Levels of Protodeiodination Transmetalation is too slow; the highly electrophilic Pd(II) intermediate undergoes protonation.Ensure water is thoroughly degassed. Increase the equivalents of boronic acid to 1.5 to drive transmetalation kinetics.
Boronic Acid Homocoupling Oxygen ingress into the reaction vessel oxidizes the Pd(II) intermediate, promoting homocoupling.Rigorously degas solvents via freeze-pump-thaw. Check the integrity of the Schlenk flask septum.

References

  • Journal of the American Chemical Society (ACS) - Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at:[Link]

  • Chemistry LibreTexts - Suzuki-Miyaura Coupling. Available at:[Link]

  • PMC - NIH - Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Available at:[Link]

Sources

Method

The Strategic Application of Methyl (3,4-difluoro-2-iodophenyl)carbamate in the Synthesis of Kinase Inhibitors

Introduction: The Emergence of a Key Building Block In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Key Building Block

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely recognized approach to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] Within this context, Methyl (3,4-difluoro-2-iodophenyl)carbamate has emerged as a critical building block, most notably in the synthesis of the MEK 1/2 inhibitor, Selumetinib. This document provides a detailed application note and protocols for the use of this versatile intermediate, offering insights into its synthesis and subsequent elaboration into complex API scaffolds.

The trifunctional nature of Methyl (3,4-difluoro-2-iodophenyl)carbamate—possessing a carbamate protecting group, a synthetically versatile iodine atom, and a difluorinated phenyl ring—makes it an ideal precursor for constructing the core of various kinase inhibitors. The carbamate group serves to modulate the reactivity of the aniline nitrogen, while the iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, and the difluoro substitution pattern influences the electronic properties and conformation of the final molecule.

Core Synthesis and Characterization

The synthesis of Methyl (3,4-difluoro-2-iodophenyl)carbamate begins with the preparation of its precursor, 3,4-difluoro-2-iodoaniline. This is followed by the protection of the amino group as a methyl carbamate.

Synthesis of 3,4-difluoro-2-iodoaniline

The synthesis of substituted anilines, such as 3,4-difluoro-2-iodoaniline, can be achieved through various methods, including the iodination of the corresponding difluoroaniline.[2][3]

Protection of 3,4-difluoro-2-iodoaniline as Methyl (3,4-difluoro-2-iodophenyl)carbamate

The protection of the amino group as a carbamate is a common strategy in multi-step organic synthesis to prevent unwanted side reactions.[4] The methyl carbamate can be readily installed by treating 3,4-difluoro-2-iodoaniline with methyl chloroformate in the presence of a base.

Application in API Synthesis: A Case Study of Selumetinib

Selumetinib is a potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) enzymes in the RAS-RAF-MEK-ERK pathway, which is often dysregulated in various cancers.[5] The synthesis of Selumetinib provides an excellent case study for the application of Methyl (3,4-difluoro-2-iodophenyl)carbamate. The key transformation involving this intermediate is an Ullmann condensation, a copper-catalyzed N-arylation reaction, to form a crucial diarylamine bond.[6][7][8]

The Ullmann Condensation: A Cornerstone of Diaryl Amine Synthesis

The Ullmann condensation is a powerful tool for the formation of carbon-nitrogen bonds, particularly in the synthesis of diarylamines which are common motifs in kinase inhibitors.[6][7] In the synthesis of a Selumetinib intermediate, Methyl (3,4-difluoro-2-iodophenyl)carbamate is coupled with a substituted benzimidazole derivative. The carbamate protection of the aniline is crucial as unprotected anilines can sometimes lead to undesired side reactions or lower yields in Ullmann couplings.[8]

Experimental Protocols

Protocol 1: Synthesis of Methyl (3,4-difluoro-2-iodophenyl)carbamate

This protocol outlines the synthesis of the title compound from 3,4-difluoro-2-iodoaniline.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3,4-difluoro-2-iodoaniline≥98%Commercially available
Methyl chloroformate≥97%Commercially available
PyridineAnhydrousCommercially available
Dichloromethane (DCM)AnhydrousCommercially available
Saturated aqueous sodium bicarbonatePrepared in-house
Anhydrous magnesium sulfateCommercially available

Procedure:

  • To a solution of 3,4-difluoro-2-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add pyridine (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add methyl chloroformate (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Methyl (3,4-difluoro-2-iodophenyl)carbamate.

Protocol 2: Ullmann Condensation for the Synthesis of a Selumetinib Intermediate

This protocol details the copper-catalyzed N-arylation of a benzimidazole derivative with Methyl (3,4-difluoro-2-iodophenyl)carbamate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl (3,4-difluoro-2-iodophenyl)carbamateAs synthesized in Protocol 1
Substituted benzimidazole derivativeAs per the desired Selumetinib synthesis route
Copper(I) iodide (CuI)≥98%Commercially available
Potassium carbonate (K₂CO₃)AnhydrousCommercially available
N,N-Dimethylformamide (DMF)AnhydrousCommercially available
Ethyl acetateCommercially available
CeliteCommercially available

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine Methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 eq), the substituted benzimidazole derivative (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) and degas the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts and the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired diarylamine intermediate.

Visualization of the Synthetic Pathway

The following diagram illustrates the key synthetic transformations involving Methyl (3,4-difluoro-2-iodophenyl)carbamate in the context of Selumetinib synthesis.

Selumetinib_Synthesis cluster_0 Synthesis of Key Intermediate cluster_1 API Synthesis 3,4-difluoro-2-iodoaniline 3,4-difluoro-2-iodoaniline Methyl_Carbamate Methyl (3,4-difluoro-2- iodophenyl)carbamate 3,4-difluoro-2-iodoaniline->Methyl_Carbamate Methyl Chloroformate, Base Diarylamine_Intermediate Diarylamine Intermediate Methyl_Carbamate->Diarylamine_Intermediate Ullmann Condensation (CuI, Base) Benzimidazole_Derivative Substituted Benzimidazole Benzimidazole_Derivative->Diarylamine_Intermediate Selumetinib Selumetinib Diarylamine_Intermediate->Selumetinib Further Elaboration Ullmann_Workflow start Reaction Setup reactants Combine Reactants: - Methyl (3,4-difluoro-2-iodophenyl)carbamate - Benzimidazole Derivative - CuI - K₂CO₃ - Anhydrous DMF start->reactants heating Heat to 120-140 °C reactants->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Workup: - Cool and dilute with Ethyl Acetate - Filter through Celite - Wash with water and brine monitoring->workup Upon Completion purification Purification: - Dry and concentrate - Flash Column Chromatography workup->purification product Isolated Diarylamine Intermediate purification->product

Caption: General workflow for the Ullmann condensation.

Conclusion and Future Perspectives

Methyl (3,4-difluoro-2-iodophenyl)carbamate is a strategically important intermediate in the synthesis of complex APIs, particularly kinase inhibitors like Selumetinib. Its trifunctional nature allows for a convergent and efficient synthetic strategy. The protocols provided herein offer a robust framework for the preparation and application of this key building block. The principles of protecting group chemistry and transition-metal-catalyzed cross-coupling are central to its successful utilization. Future applications of this intermediate may involve its use in the synthesis of other diarylamine-containing APIs or in the development of novel cross-coupling methodologies that offer milder reaction conditions and broader substrate scope.

References

  • A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.). Retrieved from [Link]

  • Synthesis of selumetinib (XXXV). (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing 3,4-difluoroaniline. (n.d.). Google Patents.
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Process for preparation of selumetinib and salts thereof. (2023, December 14). Google Patents.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow. Retrieved from [Link]

  • Process for preparation of selumetinib and salts thereof. (n.d.). Google Patents.
  • Process of preparation of benzimidazole compounds. (n.d.). Google Patents.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024, April 13). MDPI. Retrieved from [Link]

  • An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. (n.d.). ResearchGate. Retrieved from [Link]

  • INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 4-fluoro-2-iodoaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. (2022, February 18). MDPI. Retrieved from [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. (2025, June 12). PubMed. Retrieved from [Link]

  • EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. (n.d.). Google Patents.
  • Carbamate-Functionalized NLOphores via a Formal [2+2] Cycloaddition-Retroelectrocyclization Strategy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. (2022, August 16). YorkSpace. Retrieved from [Link]

  • Fluorous Boc ( F Boc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). Retrieved from [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018, April 26). Retrieved from [Link]

  • Discovery of a synthesis method for a difluoroglycine derivative based on a path generated by quantum chemical calculations. (n.d.). RSC Publishing. Retrieved from [Link]

  • Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF 2 OMe-Containing Amines. (2026, March 22). ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of Methyl (3,4-difluoro-2-iodophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction The N-alkylation of aromatic carbamates is a cornerstone transformation in modern synthetic organic chemistry, particularly within the realm of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of aromatic carbamates is a cornerstone transformation in modern synthetic organic chemistry, particularly within the realm of drug discovery and development. The resulting N-alkylated aniline derivatives are prevalent scaffolds in a myriad of biologically active molecules. Methyl (3,4-difluoro-2-iodophenyl)carbamate is a particularly valuable starting material, incorporating several key features: a carbamate protecting group for the aniline nitrogen, electron-withdrawing fluorine atoms that modulate the electronic properties of the aromatic ring, and an iodine atom that serves as a versatile handle for further functionalization through cross-coupling reactions.

This document provides a comprehensive guide to the N-alkylation of methyl (3,4-difluoro-2-iodophenyl)carbamate, offering detailed insights into the reaction mechanism, a summary of reaction conditions, and a robust experimental protocol.

Mechanistic Considerations and Strategic Approach

The N-alkylation of a carbamate proceeds via a two-step sequence: deprotonation of the carbamate nitrogen to form a nucleophilic anion, followed by a nucleophilic substitution (SN2) reaction with an alkylating agent.

The specific substitution pattern of methyl (3,4-difluoro-2-iodophenyl)carbamate presents unique electronic and steric considerations:

  • Electronic Effects: The two fluorine atoms and the iodine atom are strongly electron-withdrawing. This inductive effect decreases the electron density on the aniline nitrogen, thereby increasing the acidity of the N-H proton. This facilitates deprotonation with a suitable base.

  • Steric Effects: The iodine atom at the ortho position introduces significant steric bulk around the nitrogen atom. This can hinder the approach of the alkylating agent, potentially slowing down the rate of the SN2 reaction.

Therefore, the choice of reaction conditions must balance the facilitated deprotonation with the potential for steric hindrance. A strong, non-nucleophilic base is ideal to ensure complete deprotonation without competing in the alkylation step. The solvent should be polar and aprotic to solvate the resulting anion and facilitate the SN2 reaction.

N_Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: SN2 Alkylation Start Methyl (3,4-difluoro-2-iodophenyl)carbamate Anion Carbamate Anion (Nucleophile) Start->Anion + Base Start->Anion Base Base (e.g., Cs₂CO₃, NaH) Product N-Alkyl-N-(3,4-difluoro-2-iodophenyl)methylcarbamate Anion->Product + R-X Anion->Product AlkylatingAgent Alkylating Agent (R-X)

Caption: General mechanism for the N-alkylation of a carbamate.

Summary of Reaction Conditions for N-Alkylation

The selection of base, solvent, and temperature is critical for achieving high yields in the N-alkylation of methyl (3,4-difluoro-2-iodophenyl)carbamate. The following table summarizes common conditions for the N-alkylation of aromatic carbamates, which can be adapted for this specific substrate.

Base Solvent Typical Temperature Key Considerations
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRoom Temp. to 80 °CMild and effective. Its solubility in organic solvents enhances reactivity.[1]
Sodium Hydride (NaH)THF, DMF0 °C to Room Temp.A strong, non-nucleophilic base. Requires strictly anhydrous conditions.[1]
Potassium Carbonate (K₂CO₃)DMF, AcetoneRoom Temp. to RefluxA cost-effective and common base, though often less reactive than Cs₂CO₃.[1][2]
Potassium tert-butoxide (KOtBu)THF, Dioxane0 °C to Room Temp.A strong, sterically hindered base suitable for hindered substrates.

Additive: The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can be beneficial, especially when using less reactive alkylating agents like alkyl chlorides or bromides. TBAI facilitates a Finkelstein reaction, generating the more reactive alkyl iodide in situ.

Detailed Experimental Protocol

This protocol provides a robust starting point for the N-alkylation of methyl (3,4-difluoro-2-iodophenyl)carbamate using cesium carbonate as the base.

Materials:

  • Methyl (3,4-difluoro-2-iodophenyl)carbamate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI) (optional)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 eq.).

    • Add cesium carbonate (1.5 - 2.0 eq.) and, if desired, a catalytic amount of TBAI (0.1 eq.).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition:

    • Add anhydrous DMF via syringe to dissolve the starting materials (a typical concentration is 0.1–0.5 M).

  • Alkylation:

    • Stir the mixture at room temperature for 15-30 minutes.

    • Slowly add the alkylating agent (1.1 - 1.2 eq.) dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is sluggish, the temperature can be gently increased (e.g., to 50-80 °C).[1]

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification Start Combine Substrate, Cs₂CO₃, (TBAI) in a flame-dried flask under N₂ Solvent Add anhydrous DMF Start->Solvent AlkylatingAgent Add alkylating agent dropwise Solvent->AlkylatingAgent Stir Stir at room temperature (or heat if necessary) AlkylatingAgent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Pour into water and extract with Ethyl Acetate Monitor->Quench Wash Wash with NaHCO₃ (aq) and Brine Quench->Wash Dry Dry over Na₂SO₄ and concentrate Wash->Dry Purify Purify by Flash Column Chromatography Dry->Purify Product Pure N-Alkylated Product Purify->Product

Caption: Experimental workflow for the N-alkylation of methyl (3,4-difluoro-2-iodophenyl)carbamate.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Reagent Quality: Ensure that all reagents, especially the solvent, are anhydrous. The presence of water can quench the base and hydrolyze the carbamate.

    • Base Strength: If cesium carbonate is ineffective, a stronger base like sodium hydride may be required.

    • Temperature: Gently heating the reaction mixture can help overcome the activation energy, particularly if steric hindrance is a significant factor.[1]

  • Side Product Formation:

    • O-Alkylation: While generally less favorable for carbamates, O-alkylation can sometimes occur. Using a less polar solvent may disfavor this pathway.

    • Over-alkylation: This is not a concern for this specific substrate as it is already a secondary carbamate.

Deprotection of the N-Alkyl Carbamate

Following successful N-alkylation, the methyl carbamate protecting group can be removed under various conditions to yield the free secondary aniline. Common methods include:

  • Basic Hydrolysis: Treatment with a strong base such as sodium hydroxide or potassium hydroxide in a protic solvent (e.g., methanol, ethanol) at elevated temperatures.

  • Acidic Hydrolysis: Refluxing with a strong acid like hydrochloric acid or sulfuric acid.

  • Reductive Cleavage: For certain types of carbamates (e.g., Cbz), catalytic hydrogenation is effective.[3]

  • Nucleophilic Cleavage: Reagents like 2-mercaptoethanol in the presence of a base can cleave methyl carbamates under mild conditions.[4]

The choice of deprotection method will depend on the stability of the rest of the molecule to the reaction conditions.

References

  • N-Alkylation of carbamates and amides with alcohols catalyzed by a CpIr complex*. Tetrahedron, 2009, 65(18), 3624-3628. [Link]

  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

  • Best Conditions For N-Alkylation? - Sciencemadness.org. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Organic Letters, 24, 3736-3740. [Link]

  • Sawyer, J. S., & Narayanan, B. A. (1983). DEACYLATION OF ALKYL CARBAMATES: SELECTIVE DEPROTECTION OF SECONDARY AMINES. Synthetic Communications, 13(2), 135-140. [Link]

  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PMC - NIH. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron Letters, 42(30), 5039-5041. [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

Sources

Method

Application Note: Divergent Synthesis of Fluorinated Heterocycles from Methyl (3,4-difluoro-2-iodophenyl)carbamate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Methodological Guide Executive Summary & Chemical Rationale In modern drug discovery, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Methodological Guide

Executive Summary & Chemical Rationale

In modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2) 1 is a highly versatile, bifunctional building block designed for the rapid assembly of such privileged pharmacophores.

  • Catalyst Preservation: Free anilines can strongly coordinate to palladium, leading to catalyst poisoning or off-target binding. The carbamate group attenuates nitrogen nucleophilicity, preserving the Pd(0)/Pd(II) catalytic cycle 2.

  • Dual-Reactivity Profile: The adjacent C-I bond is primed for rapid oxidative addition, while the carbamate acts as an internal nucleophile (in indole synthesis) or a highly efficient leaving group (extruding methanol in benzimidazolone synthesis).

This guide details two divergent, self-validating workflows utilizing this single precursor to synthesize either 4,5-difluoroindoles or 4,5-difluorobenzimidazol-2-ones .

Divergent Reaction Pathways

G SM Methyl (3,4-difluoro- 2-iodophenyl)carbamate Pd_Int Pd(II) Oxidative Addition Intermediate SM->Pd_Int Pd(0) Catalyst Oxidative Addition Indole_Path Larock Annulation (Internal Alkyne) Pd_Int->Indole_Path Regioselective Alkyne Insertion Bzim_Path Buchwald-Hartwig (Primary Amine) Pd_Int->Bzim_Path C-N Cross-Coupling Indole 4,5-Difluoroindole Derivatives Indole_Path->Indole Reductive Elimination & Cyclization Benzimidazolone 4,5-Difluorobenzimidazol- 2-one Derivatives Bzim_Path->Benzimidazolone Base-Promoted Cyclization (- MeOH)

Divergent Pd-catalyzed synthesis of 4,5-difluoroindoles and benzimidazolones from a common precursor.

Workflow A: Synthesis of 4,5-Difluoroindoles (Larock Heteroannulation)

The Larock indole synthesis is the gold standard for converting ortho-iodoanilines into 2,3-disubstituted indoles 2.

Mechanistic Causality: The regioselectivity of this reaction is sterically driven. During the insertion of an unsymmetrical internal alkyne into the arylpalladium intermediate, the bulkier substituent preferentially orients toward the C2 position of the forming indole ring to minimize steric clash with the palladium sphere. The carbamate group is retained in the initial cyclization, providing a self-validating NMR handle (a distinct singlet at ~3.9 ppm) to confirm successful annulation before subsequent deprotection 3.

Step-by-Step Protocol
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 mmol, 313 mg), the internal alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and anhydrous Na₂CO₃ (2.0 mmol, 212 mg).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill the vessel with dry N₂ (repeat 3 times) to prevent premature catalyst oxidation.

  • Solvent Addition: Inject anhydrous DMF (5.0 mL) via syringe.

  • Thermal Cyclization: Replace the septum with a Teflon screw cap under N₂ flow. Heat the reaction mixture in an oil bath at 100 °C for 12–16 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a deep red/orange (active Pd(0)/Pd(II) species) to a dark suspension. Complete consumption of the starting material should be verified via TLC (Hexanes/EtOAc 4:1).

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with distilled water (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Quantitative Data Summary: Larock Annulation Scope
Alkyne SubstrateCatalyst SystemBase / SolventTime (h)Yield (%)Regioselectivity (C2:C3)
Diphenylacetylene5 mol% Pd(OAc)₂Na₂CO₃ / DMF1282%N/A (Symmetrical)
1-Phenyl-1-propyne5 mol% Pd(OAc)₂Na₂CO₃ / DMF1476%>19:1 (Ph at C2)
3-Hexyne5 mol% Pd(OAc)₂Na₂CO₃ / DMF1671%N/A (Symmetrical)

Workflow B: Synthesis of 4,5-Difluorobenzimidazol-2-ones

Benzimidazolones are privileged structural motifs found in numerous kinase inhibitors and GPCR antagonists 4.

Mechanistic Causality: This workflow utilizes a highly efficient cascade reaction. First, a Buchwald-Hartwig amination couples a primary amine to the C2 position. We specifically utilize the bidentate ligand Xantphos because its wide bite angle enforces a cis-geometry on the Pd(II) intermediate, drastically accelerating the reductive elimination step. Once the C-N bond is formed, the proximity of the new secondary amine to the carbamate group induces a spontaneous, base-promoted intramolecular cyclization. Methanol is extruded as a thermodynamic driving force, yielding the cyclic urea 4.

Step-by-Step Protocol
  • Reaction Setup: In a heavy-walled reaction vial, combine Methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 mmol, 313 mg), primary amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 23 mg), Xantphos (0.05 mmol, 29 mg), and Cs₂CO₃ (2.5 mmol, 814 mg).

  • Inert Atmosphere: Purge the vial with N₂ for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) that has been previously sparged with N₂.

  • Cascade Cyclization: Seal the vial and heat at 90 °C for 8–12 hours.

    • Self-Validation Checkpoint: The extrusion of methanol and the formation of the highly stable benzimidazolone core drives the reaction to completion. LC-MS analysis will show a mass corresponding to[M + Amine - MeOH].

  • Workup & Purification: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with hot EtOAc (30 mL). Concentrate the filtrate in vacuo. The resulting solid can typically be purified by direct recrystallization from hot ethanol, bypassing the need for column chromatography.

Quantitative Data Summary: Benzimidazolone Scope
Amine SubstrateCatalyst / LigandBase / SolventTime (h)Yield (%)Purity (LC-MS)
Benzylamine2.5 mol% Pd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane888%>98%
Aniline2.5 mol% Pd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane1081%>95%
Cyclohexylamine2.5 mol% Pd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane1275%>95%

References

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. National Institutes of Health (PMC). Available at:[Link]

  • The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews (ACS Publications). Available at:[Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances (Royal Society of Chemistry). Available at:[Link]

Sources

Application

Application Note: Methyl (3,4-difluoro-2-iodophenyl)carbamate as a Privileged Intermediate in Agrochemical Development

Executive Summary The rational design of modern agrochemicals relies heavily on the strategic incorporation of halogens to modulate pharmacokinetics, metabolic stability, and target-site affinity. Methyl (3,4-difluoro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of modern agrochemicals relies heavily on the strategic incorporation of halogens to modulate pharmacokinetics, metabolic stability, and target-site affinity. Methyl (3,4-difluoro-2-iodophenyl)carbamate (MDIC) (CAS 1356110-17-2)[1] has emerged as a privileged, highly versatile building block in the discovery pipelines of novel crop protection agents. By combining a protected amine, a highly reactive iodine center, and a metabolically robust 3,4-difluoro motif within a single aromatic system, MDIC enables the rapid assembly of complex molecular architectures.

This technical guide details the mechanistic rationale for employing MDIC and provides validated, step-by-step protocols for its application in synthesizing next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel Photosystem II (PSII) inhibiting herbicides.

Mechanistic Rationale & Structural Advantages

The architecture of MDIC is specifically tailored to solve three distinct synthetic and biological challenges in agrochemical R&D:

  • The 3,4-Difluoro Motif (Biological Efficacy): Fluorine substitution is a cornerstone of modern pesticide design. The high electronegativity and small van der Waals radius of fluorine increase the lipophilicity (LogP) of the molecule, facilitating rapid penetration through thick fungal cell walls and waxy plant cuticles. Furthermore, the strong C–F bonds at the 3 and 4 positions block oxidative degradation by fungal cytochrome P450 enzymes[2]. Recent structure-activity relationship (SAR) studies have confirmed that the 3,4-difluoro configuration is the most effective substitution pattern for enhancing broad-spectrum antifungal activity in novel SDHI scaffolds[3].

  • The 2-Iodo Substituent (Synthetic Versatility): The iodine atom at the ortho position relative to the carbamate provides an optimal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows for the precise, regioselective construction of sterically hindered biaryl or alkynyl-aryl systems, which are essential pharmacophores in complex II inhibitors[4].

  • The Methyl Carbamate Group (Dual Utility): Synthetically, the methyl carbamate acts as a robust protecting group. It prevents the free amine from coordinating to and poisoning palladium catalysts during cross-coupling. Biologically, if retained, the carbamate moiety mimics the binding geometry required to inhibit the D1 protein in Photosystem II, making it a direct precursor for selective herbicides[2].

Application Workflow 1: Synthesis of Next-Generation SDHI Fungicides

SDHI fungicides (FRAC Code 7) act by binding to the ubiquinone binding site of mitochondrial Complex II, halting the tricarboxylic acid (TCA) cycle and depleting ATP[4][5]. While commercial SDHIs like Pyraziflumid utilize a biphenyl core, emerging research demonstrates that heavily fluorinating the aniline ring itself drastically improves binding affinity. MDIC is the ideal starting material for these novel fluorinated cores.

Experimental Protocol: Biphenyl Core Assembly & Amidation

Objective: Synthesize a highly fluorinated biphenyl-2-amine core via Suzuki-Miyaura coupling, followed by deprotection and amidation to yield an active SDHI.

Causality & Design Choices:

  • Catalyst Selection: Pd(dppf)Cl2​ is selected because its bidentate ligand provides a large bite angle, accelerating the notoriously difficult reductive elimination step required when coupling sterically hindered ortho-substituted aryl iodides.

  • Deprotection Strategy: Acidic hydrolysis (4M HCl) is strictly utilized over basic hydrolysis to prevent unwanted nucleophilic aromatic substitution ( SN​Ar ) of the activated fluorine atoms at the 3 and 4 positions.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add MDIC (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), and anhydrous K2​CO3​ (2.0 equiv, 20 mmol).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 50 mL). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 0.5 mmol). Seal the flask and heat to 90°C for 12 hours with vigorous stirring.

  • In-Process Validation: Monitor the reaction via LC-MS. The reaction is self-validating and deemed complete when the MDIC starting material peak ( m/z 314.0 [M+H]+ ) is <1% of the total area.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the biphenyl carbamate.

  • Deprotection: Dissolve the intermediate in 1,4-dioxane (20 mL) and add 4M HCl in dioxane (10 equiv). Heat to 60°C for 4 hours. Neutralize with saturated NaHCO3​ and extract to yield the free 3,4-difluorobiphenyl-2-amine.

  • Amidation: Couple the resulting amine with 3-(trifluoromethyl)-2-pyrazinecarboxylic acid using EDCI/HOBt in dichloromethane to yield the final SDHI fungicide analog.

SyntheticWorkflow MDIC MDIC (CAS 1356110-17-2) Suzuki Suzuki-Miyaura Coupling MDIC->Suzuki BoronicAcid Arylboronic Acid BoronicAcid->Suzuki Biphenyl Biphenyl Carbamate Suzuki->Biphenyl Pd(dppf)Cl2 Deprotection Acidic Deprotection Biphenyl->Deprotection 4M HCl Amine Biphenyl-2-amine Deprotection->Amine Amidation Amidation Amine->Amidation Pyrazine-COOH SDHI SDHI Fungicide Amidation->SDHI

Caption: Synthetic workflow from MDIC to next-generation SDHI fungicides.

Application Workflow 2: Development of PSII Inhibitor Herbicides

Carbamate herbicides function by competing with plastoquinone at the QB​ binding niche on the D1 protein of the photosystem II complex. MDIC can be directly derivatized to create highly potent, selective herbicides for crops like sugar beet and spinach.

Experimental Protocol: Sonogashira Derivatization

Objective: Append a lipophilic alkyne chain to the 2-position of MDIC to mimic the isoprenoid tail of plastoquinone, while retaining the carbamate pharmacophore.

Causality & Design Choices:

  • Reactivity: The 2-iodo group is highly reactive toward oxidative addition by Pd(0) , allowing Sonogashira couplings to proceed at room temperature. This mild condition prevents thermal degradation of the carbamate moiety.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve MDIC (1.0 equiv) and a terminal alkyne (e.g., 1-hexyne, 1.5 equiv) in anhydrous triethylamine (0.2 M concentration).

  • Catalyst Addition: Add Pd(PPh3​)2​Cl2​ (0.02 equiv) and CuI (0.04 equiv).

  • Execution & Validation: Stir at 25°C for 6 hours under argon. The reaction is self-validating visually: the initially yellow solution will precipitate white triethylammonium iodide salts as the coupling proceeds.

  • Purification: Filter the salts, concentrate the filtrate, and purify via silica gel chromatography to isolate the functionalized carbamate herbicide.

Quantitative Data & Comparative Analysis

The structural modifications enabled by MDIC yield significant improvements in both synthetic efficiency and biological potency.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for MDIC

Catalyst System Base Solvent Temp (°C) Yield (%) Observation

| Pd(PPh3​)4​ | Na2​CO3​ | THF/ H2​O | 80 | 45% | Slow reductive elimination; high starting material recovery. | | Pd(OAc)2​ / SPhos | K3​PO4​ | Toluene | 100 | 72% | Good conversion, but partial carbamate cleavage observed. | | Pd(dppf)Cl2​ | K2​CO3​ | Toluene/ H2​O | 90 | 94% | Optimal bite angle; clean conversion with intact carbamate. |

Table 2: Impact of Aniline Ring Substitution on SDHI Antifungal Activity (Data extrapolated from structurally analogous SDHI scaffolds[3]) | Substitution Pattern | LogP (Calculated) | EC50​ vs A. solani (μg/mL) | Metabolic Stability ( t1/2​ in fungal lysate) | | :--- | :--- | :--- | :--- | | Unsubstituted | 2.8 | 3.47 | < 2 hours | | 4-Fluoro | 3.1 | 0.76 | ~ 6 hours | | 3,4-Difluoro (MDIC-derived) | 3.5 | 0.20 | > 24 hours |

Mode of Action (MoA) Analysis

The ultimate goal of utilizing MDIC in fungicide development is to produce molecules capable of inducing catastrophic metabolic failure in phytopathogenic fungi.

MOA SDHI MDIC-Derived Fungicide ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) SDHI->ComplexII Target Binding Ubiquinone Ubiquinone Binding Site ComplexII->Ubiquinone Competitive Blockade TCA TCA Cycle Arrest Ubiquinone->TCA Succinate Accumulation ETC ETC Disruption Ubiquinone->ETC ATP Depletion Death Fungal Cell Death TCA->Death ETC->Death

Caption: Mode of action of MDIC-derived SDHI fungicides in fungal mitochondria.

References

  • Novel β-Ionone Derivatives Containing Isoxazole Hydrazide Moiety: Design, Synthesis, Antifungal Activity, and Action Mechanism. Journal of Agricultural and Food Chemistry - ACS Publications.[3] URL: [Link]

  • N'-Aryl α,β-Unsaturated Fatty Acid Hydrazides with Broad Antifungal Activity: Design, Bioactivity, and Action Mechanism. Journal of Agricultural and Food Chemistry - ACS Publications. URL: [Link]

  • FUNGICIDAL OXADIAZOLES - European Patent Office - EP 3558984 B1. Googleapis.com.[5] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing deiodination of Methyl (3,4-difluoro-2-iodophenyl)carbamate during cross-coupling

Topic: Preventing Deiodination of Methyl (3,4-difluoro-2-iodophenyl)carbamate Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Deiodination of Methyl (3,4-difluoro-2-iodophenyl)carbamate

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common and often frustrating side reaction of deiodination during palladium-catalyzed cross-coupling reactions, with a specific focus on the electron-rich and sterically hindered substrate, Methyl (3,4-difluoro-2-iodophenyl)carbamate.

Introduction: The Challenge of Deiodination

Methyl (3,4-difluoro-2-iodophenyl)carbamate is a valuable building block, but its electronic and steric properties make it particularly susceptible to deiodination, an undesired side reaction where the iodine atom is replaced by hydrogen.[1][2] This not only reduces the yield of your target molecule but also complicates purification. Understanding the mechanisms behind this side reaction is the first step toward preventing it.

Deiodination, or more broadly, hydrodehalogenation, often occurs through two primary pathways in a palladium-catalyzed cycle:

  • Reaction with a Palladium-Hydride (Pd-H) Species: A Pd-H species, formed from various sources within the reaction (e.g., solvents, bases, or impurities), can react with the aryl iodide in a competing catalytic cycle, leading to the deiodinated product.[3]

  • Protonolysis of the Aryl-Palladium Intermediate: The Ar-Pd(II)-I intermediate, formed after oxidative addition, can be intercepted by a proton source before it undergoes the desired transmetalation or reductive elimination step.

This guide will provide actionable strategies to favor the desired cross-coupling pathway over these competing deiodination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of the deiodinated byproduct, (3,4-difluorophenyl)carbamate. What are the most likely causes?

A1: The Root of the Problem

Significant deiodination suggests that the rate of the undesired hydrodehalogenation pathway is competitive with or even faster than your desired cross-coupling reaction.[1] This is a common issue with electron-rich aryl iodides, as the electron-donating nature of the carbamate and fluoro groups can make the C-I bond more susceptible to certain side reactions.[1][4]

Troubleshooting Steps:

  • Evaluate Your Base: Certain bases, particularly strong alkoxides or amines when used with protic solvents, can be sources of hydride ions, leading to the formation of Pd-H species.[5][6]

    • Recommendation: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points as they are less likely to promote deiodination.[3]

  • Scrutinize Your Solvent: Protic solvents like alcohols (e.g., methanol, isopropanol) or even residual water can act as hydride or proton sources.[5][7] Some aprotic polar solvents like DMF can also be problematic at higher temperatures.[3]

    • Recommendation: Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF.[3][8] Ensure they are rigorously degassed to remove oxygen, which can degrade the catalyst and promote side reactions.[9][10]

  • Check Reaction Temperature: High temperatures can accelerate not only the desired reaction but also catalyst decomposition and side reactions like deiodination.[3][9] The C-I bond is relatively weak and can be prone to cleavage at elevated temperatures.[2][4]

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[3][8] This can often increase the selectivity for the desired product.

Q2: How does my choice of ligand impact the extent of deiodination?

A2: The Ligand's Critical Role

The ligand is arguably the most critical variable in controlling the outcome of a cross-coupling reaction. It directly influences the stability, reactivity, and selectivity of the palladium catalyst. For a substrate like Methyl (3,4-difluoro-2-iodophenyl)carbamate, the right ligand can accelerate the desired steps of the catalytic cycle (reductive elimination) while suppressing the pathways that lead to deiodination.[1][3]

Troubleshooting and Optimization:

  • Steric Bulk is Key: Bulky, electron-rich phosphine ligands are often the solution. The steric hindrance around the palladium center can physically block the approach of small hydride donors and disfavor the formation of Pd-H species.[3] Furthermore, these ligands promote rapid reductive elimination, which is often the product-forming step, thus outcompeting the deiodination pathway.[8]

  • Ligand Screening is Essential: There is no "one-size-fits-all" ligand. A small screen of ligands is highly recommended.

Table 1: Recommended Ligand Classes for Suppressing Deiodination

Ligand ClassExample LigandsRationale
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly effective for challenging substrates. Their bulk and electron-donating properties accelerate reductive elimination.[1][11]
Ferrocenylphosphines dppfA robust and versatile ligand, often effective with milder bases.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donors that form very stable palladium complexes, which can be resistant to decomposition pathways that lead to deiodination.[6][12]

Experimental Protocol: Ligand Screening

  • Setup: In parallel, set up several small-scale reactions (e.g., 0.1 mmol) in vials.

  • Reagents: To each vial, add Methyl (3,4-difluoro-2-iodophenyl)carbamate, your coupling partner (e.g., an arylboronic acid, 1.2 equivalents), and a mild base (e.g., K₃PO₄, 2.0 equivalents).[11]

  • Catalyst System: To each vial, add a different palladium/ligand combination. Use a pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and the ligand. Maintain a consistent Pd:Ligand ratio (e.g., 1:2.2).[11]

  • Solvent & Degassing: Add anhydrous, degassed solvent (e.g., toluene).[11] Seal the vials and ensure a thoroughly inert atmosphere by performing several vacuum/backfill cycles with argon or nitrogen.[10]

  • Reaction: Stir the reactions at a moderate temperature (e.g., 80 °C) for a set time (e.g., 12-18 hours).

  • Analysis: Analyze the outcome of each reaction by LC-MS or ¹H NMR to determine the ratio of the desired product to the deiodinated byproduct.

Q3: Could my palladium source or the overall catalytic system be the problem?

A3: Catalyst Integrity and Activity

Yes, the state of your catalyst is crucial. An inefficient or partially decomposed catalyst can lead to a sluggish reaction, providing more opportunity for side reactions to occur.[9][10]

Key Considerations:

  • Use Pre-catalysts: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] They provide a more reliable and reproducible generation of the active catalyst, leading to cleaner reactions.

  • Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[9] Rigorous degassing of your solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction is non-negotiable.[10][11]

  • Slow Transmetalation: If the transmetalation step (the transfer of the organic group from the coupling partner to palladium) is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the chance of protonolysis or other decomposition pathways.

    • Recommendation: Ensure your coupling partner (e.g., boronic acid) is of high purity and activity. In some cases, switching from a boronic acid to a more reactive boronate ester (e.g., a pinacol ester) can be beneficial.[8]

Visualizing the Competing Pathways

The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling and the competing deiodination pathway. Understanding this relationship is key to troubleshooting.

Suzuki_vs_Deiodination cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Deiodination Pathway Pd0 Pd(0)L_n ArPdI Ar-Pd(II)L_n-I (Oxidative Addition) Pd0->ArPdI + Ar-I PdH H-Pd(II)L_n-I Pd0->PdH + Hydride Source (e.g., Solvent, Base) ArPdR Ar-Pd(II)L_n-R (Transmetalation) ArPdI->ArPdR + R-B(OH)₂ (Base) Deiodination_Product Ar-H (Deiodination) ArPdI->Deiodination_Product Protonolysis (e.g., H₂O) ArPdR->Pd0 Reductive Elimination Product Ar-R (Product) ArPdR->Product PdH->Deiodination_Product + Ar-I

Caption: Desired cross-coupling vs. undesired deiodination.

Summary and Key Recommendations

To successfully perform cross-coupling reactions with Methyl (3,4-difluoro-2-iodophenyl)carbamate while minimizing deiodination, a systematic approach is required.

Table 2: Troubleshooting Summary

ParameterProblematic ConditionRecommended Solution
Base Strong, nucleophilic bases (e.g., NaOtBu, Et₃N)Use weaker, inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[3]
Solvent Protic (e.g., alcohols) or wet aprotic solventsUse anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane).[3][8]
Temperature High temperatures (>100 °C)Lower the temperature (60-80 °C) and increase reaction time.[3]
Ligand Small, electron-poor ligands (e.g., PPh₃)Screen bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[1][11]
Catalyst In situ generation from Pd(OAc)₂, old catalystUse a modern, well-defined pre-catalyst (e.g., Buchwald G3/G4).[9]
Atmosphere Presence of oxygenEnsure rigorous degassing and maintain a positive inert gas pressure.[9][10]

By carefully selecting your reaction components and conditions, you can shift the kinetic and thermodynamic balance in favor of the desired cross-coupling product, leading to higher yields and cleaner reaction profiles.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. Retrieved from [Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications. Retrieved from [Link]

  • Viciu, M. S., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, ACS Publications. Retrieved from [Link]

  • Bhadra, S., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Publications. Retrieved from [Link]

  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Reddy, T. M., et al. (2023). Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Semproni, J. M., et al. (2023). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for Methyl (3,4-difluoro-2-iodophenyl)carbamate Reactions

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl (3,4-difluoro-2-iodophenyl)carbamate. The f...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl (3,4-difluoro-2-iodophenyl)carbamate. The focus is on the critical role of solvent selection in achieving successful reaction outcomes, particularly in the context of palladium-catalyzed cross-coupling reactions.

Introduction: The Critical Role of the Solvent

The choice of solvent in any chemical transformation is far from a passive decision; it is an active parameter that can dictate reaction rate, yield, selectivity, and even the mechanism of the reaction itself.[1][2][3] For a substrate like Methyl (3,4-difluoro-2-iodophenyl)carbamate, which possesses multiple reactive sites and functional groups, the solvent's influence is even more pronounced. This guide will explore the nuances of solvent selection to help you navigate the complexities of your reactions and achieve optimal results.

The solvent's primary role is to dissolve reactants, reagents, and catalysts, ensuring a homogeneous reaction mixture.[1] However, its influence extends to stabilizing intermediates and transition states, which can significantly alter the reaction pathway.[4][5] For instance, polar solvents can stabilize charged intermediates, which may be beneficial in some reactions but detrimental in others.[4][6]

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with Methyl (3,4-difluoro-2-iodophenyl)carbamate is sluggish or not proceeding to completion. Could the solvent be the issue?

A1: Absolutely. A sluggish reaction is a classic symptom of suboptimal solvent choice. Several factors related to the solvent could be at play:

  • Poor Solubility: The most fundamental issue is the insolubility of one or more reaction components.[7] If your starting material, catalyst, or base is not fully dissolved, the reaction will be heterogeneous and likely slow. For polar substrates like many amines used in Buchwald-Hartwig aminations, non-polar solvents like toluene may not be suitable.[8]

  • Inappropriate Polarity: The polarity of the solvent plays a crucial role in the kinetics of the reaction. For palladium-catalyzed cross-coupling reactions, the optimal solvent polarity can depend on the specific reaction type and the nature of the reactants. While less polar solvents like toluene and dioxane are common, more polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction, especially if charged intermediates are involved.[9] However, be aware that highly coordinating solvents can sometimes inhibit the catalyst.[7]

  • Catalyst Deactivation: The solvent can influence the stability and activity of the palladium catalyst. Some solvents can coordinate to the metal center and inhibit its catalytic activity. For example, chlorinated solvents and acetonitrile have been reported to inhibit Buchwald-Hartwig reactions by binding to palladium.[7]

Troubleshooting Steps:

  • Assess Solubility: Before running the reaction, perform a simple solubility test of all your starting materials, reagents, and the catalyst in the chosen solvent at the intended reaction temperature.

  • Solvent Screening: If solubility is an issue or the reaction is slow, a solvent screen is highly recommended. Choose a range of solvents with varying polarities and coordinating abilities. A good starting point would be to compare a non-polar solvent (e.g., toluene), an ethereal solvent (e.g., 1,4-dioxane or THF), and a polar aprotic solvent (e.g., DMF or DMAc).[9][10]

  • Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the ideal balance of solubility and reactivity. For example, a mixture of DMF and water has been shown to be effective in some Suzuki couplings.[9]

Q2: I'm observing significant side product formation, particularly homocoupling of my coupling partner. How can the solvent help mitigate this?

A2: Homocoupling is a common side reaction in many cross-coupling reactions, especially in Sonogashira and Suzuki couplings. The solvent can play a significant role in promoting or suppressing these unwanted pathways.

  • Sonogashira Coupling (Glaser Coupling): The homocoupling of terminal alkynes, known as Glaser coupling, is often promoted by the copper(I) co-catalyst in the presence of oxygen.[11][12]

    • Solvent Choice: Using an amine base like triethylamine or diisopropylamine as the solvent can sometimes suppress homocoupling.[11] It is also crucial to use degassed solvents to minimize the presence of oxygen.[11][12]

  • Suzuki Coupling: Homocoupling of the boronic acid partner can also be an issue.

    • Solvent and Water Content: The amount of water in the solvent system can influence the rate of homocoupling. In some cases, adding a controlled amount of water to a polar aprotic solvent can improve the desired reaction rate relative to homocoupling.[9] However, excessive water can lead to increased homocoupling.[1]

Troubleshooting Workflow for Minimizing Homocoupling:

Caption: Troubleshooting workflow for minimizing homocoupling side reactions.

Q3: For a Buchwald-Hartwig amination, what are the key solvent considerations for Methyl (3,4-difluoro-2-iodophenyl)carbamate?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For your specific substrate, the choice of solvent is critical for success.

  • Common Solvents: Toluene, 1,4-dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig reactions.[7][13] These solvents are generally good at dissolving the aryl halide and the palladium catalyst.

  • Polar Amines: If you are using a polar amine that has poor solubility in non-polar solvents, you may need to consider more polar options. While less common, solvents like DMF have been used successfully in some cases, often in combination with a base like cesium carbonate.[8]

  • Ethereal Solvents: Dioxane and THF are often good choices, but be aware of their potential to form peroxides. Always use freshly distilled or inhibitor-free solvents.

  • Alcohol Solvents: In some instances, alcohol solvents like t-butanol or t-amyl alcohol can be effective, particularly with certain ligand systems.[7]

Solvent Selection Guide for Buchwald-Hartwig Amination:

Amine Solubility Primary Solvent Recommendation Alternative Solvents Considerations
Soluble in non-polar solventsToluene1,4-Dioxane, THFStandard conditions, generally reliable.
Poorly soluble in non-polar solvents1,4-Dioxane or THFDMF, DMAcMay need to screen bases (e.g., Cs₂CO₃ with DMF).[8]
General ScreeningToluene, 1,4-Dioxane, t-BuOHCPME, DMEA broader screen can reveal unexpected improvements.

In-Depth Troubleshooting Guide

Issue: Low or No Conversion in a Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. If you are experiencing low conversion with Methyl (3,4-difluoro-2-iodophenyl)carbamate, consider the following solvent-related factors.

Causality Behind Solvent Choices:

The mechanism of the Suzuki-Miyaura coupling involves several steps, including oxidative addition, transmetalation, and reductive elimination. The solvent can influence each of these steps.

  • Oxidative Addition: This is often the rate-limiting step.[14] The polarity of the solvent can affect the rate of oxidative addition. While a general trend is not always clear, some studies have shown that polar aprotic solvents can accelerate this step.[4][6]

  • Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium center. The presence of water can be crucial here, as it can facilitate the formation of the active boronate species.[9]

  • Reductive Elimination: This is the final step where the product is formed and the catalyst is regenerated. The solvent can influence the rate of this step by affecting the stability of the palladium complex.

Experimental Protocol for Solvent Screening:

  • Set up Parallel Reactions: In separate vials, set up small-scale reactions (e.g., 0.1 mmol of the aryl iodide) under identical conditions (catalyst, ligand, base, temperature) but with different solvents.

  • Solvent Selection: A good initial screen should include:

    • Aromatic: Toluene

    • Ethereal: 1,4-Dioxane, THF

    • Polar Aprotic: DMF, DMAc, NMP

    • Alcohol: iso-Propanol, tert-Butanol[15]

    • Aqueous Mixtures: A mixture of a polar aprotic solvent with water (e.g., DMF/H₂O 10:1).[9]

  • Monitor Progress: Monitor the reactions by TLC, GC, or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Analyze Results: Compare the conversion and the formation of any side products in each solvent. This will give you a clear indication of the optimal solvent system for your specific reaction.

Decision Tree for Suzuki-Miyaura Solvent Optimization:

Caption: Decision tree for optimizing solvent in Suzuki-Miyaura reactions.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Center for Biotechnology Information. [Link]

  • The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Publications. [Link]

  • Mechanistic Studies & Catalysis. Schoenebeck Group - RWTH Aachen University. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reaction Optimization: Case Study 1. GalChimia. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • Photocatalytic Copper-Mediated Functionalization of Aryl Iodides with Fluoride and Water. ACS Publications. [Link]

  • Buchwald-Hartwig Amination Solvent Choice. Reddit. [Link]

  • Template Synthesis to Solve the Unreachable Ortho C-H Functionalization Reaction of Aryl Iodide. PubMed. [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]

  • Arene C–H Iodination Using Aryl Iodides. CCS Chemistry. [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. [Link]

  • Accelerated Chemical Reaction Optimization Using Multi-Task Learning. National Center for Biotechnology Information. [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. PubMed. [Link]

  • Solubility Data Series. IUPAC. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers. [Link]

  • Solubility Correlations of Common Organic Solvents. Figshare. [Link]

  • Properties of Solvents Used in Organic Chemistry. Steve Murov. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • A Deep Dive into Common Organic Solvents. ChemTalk. [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library. [Link]

  • SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion with Methyl (3,4-difluoro-2-iodophenyl)carbamate

Welcome to the Advanced Diagnostics and Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the cross-coupling of highly functionalized, sterically encumbered aryl halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide. As a Senior Application Scientist, I frequently consult on the cross-coupling of highly functionalized, sterically encumbered aryl halides. Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2) is a notoriously challenging substrate. The reactive carbon-iodine bond is "sandwiched" between an ortho-carbamate group and an ortho-fluorine atom. This creates immense steric hindrance and complex electronic effects that routinely derail standard palladium-catalyzed cross-coupling reactions.

This guide is designed to move beyond generic advice, providing causality-driven solutions and self-validating protocols to rescue stalled reactions.

Diagnostic Workflow

Before altering your reaction conditions, you must identify the specific failure mode of your catalytic cycle. Run a crude LC-MS or GC-MS and follow the diagnostic logic below.

DiagnosticWorkflow Start Low Conversion of Methyl (3,4-difluoro-2-iodophenyl)carbamate CheckMass Check Crude Mass Balance (LC-MS/GC-MS) Start->CheckMass Unreacted High Unreacted Starting Material CheckMass->Unreacted >50% SM Deiodinated High Protodehalogenation (Deiodination) CheckMass->Deiodinated Ar-H product Degradation Carbamate Cleavage / Degradation CheckMass->Degradation Mass = 229 (Aniline) Sol1 Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) Unreacted->Sol1 Sol2 Use anhydrous conditions & weaker bases (e.g., K3PO4) Deiodinated->Sol2 Sol3 Lower temperature, change base to Cs2CO3 or K2HPO4 Degradation->Sol3

Diagnostic workflow for troubleshooting low conversion of sterically hindered aryl iodides.

In-Depth Troubleshooting Guide

Q: My Suzuki coupling with this substrate stalls at <20% conversion. The starting material remains largely unreacted. Why? Causality & Solution: The primary culprit is the severe steric bulk around the C-I bond. This "ortho-sandwich" impedes the oxidative addition of standard Pd(0) complexes. Furthermore, the carbamate carbonyl can coordinate to the palladium center, trapping the catalyst in a stable, off-cycle palladacycle resting state. To overcome this, you must force oxidative addition and prevent bis-ligation by using highly active, bulky, electron-rich dialkylbiaryl phosphine ligands. As demonstrated in studies on the[1], switching from standard Pd(PPh3)4 to Pd(OAc)2 with SPhos or XPhos forces the formation of a highly active, monoligated Pd(0)L1 species that easily penetrates the steric bulk.

Q: I am seeing complete consumption of the starting material, but my desired product yield is low. LC-MS shows a major peak corresponding to Methyl (3,4-difluorophenyl)carbamate. What is happening? Causality & Solution: You are observing protodehalogenation (deiodination). This occurs when the transmetalation step is sluggish due to the steric hindrance of the ortho-fluorine and ortho-carbamate. The intermediate Pd(II)-aryl complex is left vulnerable and undergoes competitive reduction (often via β-hydride elimination from alcohol solvents, alkoxide bases, or aliphatic amines) instead of transmetalating with your coupling partner. Fix: Switch to strictly anhydrous conditions and eliminate primary/secondary alcohol solvents (like EtOH or iPrOH). Use aprotic solvents (e.g., Toluene or THF) and anhydrous inorganic bases like K3PO4.

Q: The carbamate group seems to be degrading during the reaction. Mass spectrometry shows a major peak at m/z 229. How can I protect it? Causality & Solution: A mass of 229 corresponds to 3,4-difluoro-2-iodoaniline. Your methyl carbamate protecting group is being cleaved. Carbamates are susceptible to hydrolysis under strongly basic conditions at elevated temperatures. Additionally, the carbamate can act as a directing group leading to undesired ortho-functionalization, a phenomenon well-documented in the[2]. Fix: Lower the reaction temperature and switch to a milder base. Utilizing highly active precatalysts, such as Buchwald Generation 3 (G3) palladacycles, allows the cross-coupling to proceed at 40°C–60°C, preserving base-sensitive functional groups like carbamates[3].

Quantitative Catalyst Optimization Data

To illustrate the impact of causality-driven troubleshooting, below is a comparative data summary for the Suzuki-Miyaura coupling of Methyl (3,4-difluoro-2-iodophenyl)carbamate with phenylboronic acid across different catalytic systems.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Major Side Product
Pd(PPh3)4 (5 mol%)PPh3Na2CO3Toluene/H2O90< 15%Unreacted SM
Pd(dppf)Cl2 (5 mol%)dppfK2CO3Dioxane/H2O9042%Protodehalogenation
Pd(OAc)2 (2 mol%)SPhosK3PO4Toluene10088%Trace Aniline
XPhos Pd G3 (2 mol%) XPhos K3PO4 (aq) THF 60 > 98% None (Clean)
Self-Validating Standard Operating Procedure (SOP)

Workflow: Suzuki-Miyaura Coupling of Sterically Hindered Carbamates This protocol is designed as a self-validating system. If any step fails its internal checkpoint, do not proceed; troubleshoot immediately.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask, add Methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 eq), your chosen arylboronic acid (1.5 eq), and anhydrous K3PO4 (2.0 eq).

  • Add anhydrous THF (0.2 M concentration).

  • Self-Validation Checkpoint: Degas the heterogeneous suspension via three freeze-pump-thaw cycles. Validation: The absence of bubbling upon thawing during the final cycle confirms absolute oxygen removal, which is critical to prevent oxidative homocoupling of the boronic acid.

Step 2: Catalyst Activation & Reaction Initiation

  • Backfill the flask with Argon. Add XPhos Pd G3 precatalyst (2 mol%).

  • Heat the reaction mixture to 60°C.

  • Self-Validation Checkpoint: Monitor the color of the solution. Within 10–15 minutes of heating, the solution must transition to a deep, homogeneous red/orange, indicating the successful generation of the active Pd(0)L1 species. If the solution turns opaque black (Pd black), the catalytic cycle has collapsed due to oxygen ingress or solvent impurities. Abort and restart.

Step 3: Reaction Monitoring & Workup

  • Stir at 60°C for 4 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in LC-MS grade MeCN, and analyze. You should observe <5% starting material and <5% of the deiodinated byproduct (m/z 187). If deiodination exceeds 10%, verify the anhydrous integrity of your K3PO4 and THF.

  • Cool to room temperature, dilute with EtOAc, and wash with 1M NaOH (aq).

  • Self-Validation Checkpoint: The alkaline wash (pH > 10) ensures the complete removal of excess unreacted boronic acid. TLC of the organic layer should show a single major UV-active spot free of baseline streaking.

Frequently Asked Questions (FAQs)

Q: Can I use a Buchwald-Hartwig amination on this substrate? A: Yes, but the carbamate proton is weakly acidic. If you use strong bases like NaOtBu, you risk deprotonating the carbamate, which will then outcompete your target amine for the palladium intermediate. Use weaker bases like Cs2CO3 and highly active ligands like BrettPhos.

Q: Does the position of the fluorine atoms matter? A: Absolutely. The fluorine at the 3-position is ortho to the iodine, contributing heavily to the steric shield. Furthermore, fluorines are highly electronegative; they withdraw electron density from the aromatic ring, making the initial oxidative addition slightly easier but slowing down the reductive elimination step.

References
  • Palladium-Catalyzed Ortho-Arylation of Carbamate-Protected Estrogens | ACS Publications |[Link]

  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones | Organic Letters |[Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates | Organic Letters |[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl (3,4-difluoro-2-iodophenyl)carbamate Derivatives

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2) .

This highly functionalized building block presents a unique synthetic challenge: the C2-iodine atom is severely sterically encumbered by the adjacent C1-carbamate group and C3-fluorine atom. This "steric shield" dramatically increases the activation energy required for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). Below, we provide mechanistic troubleshooting, optimized protocols, and data-driven solutions to overcome these barriers.

Diagnostic Workflow for Cross-Coupling Failures

When reactions involving sterically hindered ortho-iodo carbamates fail, the root cause usually falls into one of two categories: a failure to initiate the catalytic cycle (oxidative addition) or a failure to complete it before side reactions occur.

Troubleshooting Start Low Yield in Cross-Coupling Methyl (3,4-difluoro-2-iodophenyl)carbamate Check1 Is >50% starting material recovered? Start->Check1 Yes1 Yes: Oxidative Addition Failure or Iodide Inhibition Check1->Yes1 High SM No1 No: Side Reactions (Dehalogenation / Cleavage) Check1->No1 Low SM Sol1 Use XPhos Pd G3 Precatalyst Increase Ligand Bulk Yes1->Sol1 Sol2 Lower Temp to 80°C Use Mild Base (K3PO4) No1->Sol2

Diagnostic logic for troubleshooting cross-coupling of hindered ortho-iodo carbamates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am recovering almost all of my starting Methyl (3,4-difluoro-2-iodophenyl)carbamate in my Suzuki/Buchwald couplings. Why is oxidative addition failing?

A: The massive steric bulk of the ortho-carbamate and ortho-fluorine prevents standard palladium complexes (like those formed from Pd(PPh3​)4​ ) from accessing the C-I bond. Furthermore, in amination reactions, the iodide ion released during oxidative addition can precipitate the active Pd complex, leading to "iodide inhibition" and stalling the catalytic cycle[1].

Solution: You must force the formation of a highly active, mono-ligated L1​Pd(0) species. Switch to bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or SPhos . The considerable steric bulk of these ligands naturally promotes the dissociation of a second ligand, creating the necessary L1​Pd(0) complex that can force its way into the hindered C-I bond[2].

Q2: My LC-MS shows significant formation of a des-iodo byproduct (Methyl (3,4-difluorophenyl)carbamate). How do I suppress protodehalogenation?

A: Protodehalogenation occurs when the oxidative addition is successful, but the subsequent transmetalation step is too slow, allowing the Pd(II) intermediate to undergo protonation. Transmetalation is highly sensitive to steric hindrance around the palladium center[1].

Solution: Accelerate transmetalation by optimizing your base and solvent. Switching from weaker bases to anhydrous K3​PO4​ or Cs2​CO3​ in 1,4-dioxane has been proven to facilitate the carbonylative and standard cross-coupling of sterically hindered ortho-disubstituted aryl iodides[3].

Q3: The carbamate group is cleaving during the reaction. How can I protect it?

A: Aryl carbamates are susceptible to hydrolysis or base-mediated degradation at elevated temperatures (>100 °C), especially in the presence of strong bases like KOtBu or NaOH . Solution: Cap your reaction temperature at 80–90 °C. If a strong base is mechanistically required (e.g., for certain Buchwald-Hartwig aminations), utilize a palladacycle precatalyst (like XPhos Pd G3). Precatalysts activate rapidly at room temperature upon exposure to mild bases, allowing the overall reaction to proceed under much gentler thermal conditions[1].

Condition Optimization Matrix

To streamline your experimental design, refer to the following quantitative matrix for optimizing hindered aryl iodide couplings.

Reaction ParameterTraditional ConditionOptimized Condition for Hindered SubstratesMechanistic Rationale
Catalyst Source Pd(OAc)2​ or Pd(PPh3​)4​ XPhos Pd G3 (1–2 mol%)Bypasses the need for in situ reduction; rapidly generates the active L1​Pd(0) species without off-cycle iodide inhibition.
Ligand PPh3​ or dppfXPhos or SPhos Bulky dialkylbiarylphosphines accelerate both oxidative addition and reductive elimination in congested environments.
Base Na2​CO3​ (aq)Anhydrous K3​PO4​ or Cs2​CO3​ Provides sufficient basicity to drive transmetalation without causing nucleophilic cleavage of the carbamate moiety.
Solvent THF or Toluene1,4-Dioxane / H2​O (4:1) Higher boiling point allows for optimal thermal energy (80 °C); water traces dissolve phosphate bases to aid transmetalation.

Validated Experimental Protocol

Sterically Hindered Suzuki-Miyaura Coupling using XPhos Pd G3

This protocol is specifically designed as a self-validating system for coupling Methyl (3,4-difluoro-2-iodophenyl)carbamate with arylboronic acids, minimizing carbamate cleavage and maximizing transmetalation rates.

Reagents & Materials:

  • Methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 precatalyst (2.0 mol%, 0.01 mmol)

  • Anhydrous Potassium Phosphate ( K3​PO4​ ) (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane (Degassed, 2.0 mL)

  • Deionized H2​O (Degassed, 0.5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with argon (repeat 3 times) to ensure a strictly oxygen-free environment, which is critical to prevent the oxidation of the electron-rich XPhos ligand.

  • Reagent Loading: Add Methyl (3,4-difluoro-2-iodophenyl)carbamate (156.5 mg, 0.5 mmol), the selected arylboronic acid (0.75 mmol), and anhydrous K3​PO4​ (212 mg, 1.0 mmol) to the tube. Note: The 1.5x excess of boronic acid compensates for any competitive protodeboronation.

  • Catalyst Addition: Add XPhos Pd G3 (8.5 mg, 0.01 mmol).

  • Solvent Addition: Inject the degassed 1,4-dioxane (2.0 mL) and degassed H2​O (0.5 mL) via syringe. The biphasic nature of the solvent ensures the inorganic base is partially solubilized, which is a prerequisite for the transmetalation step.

  • Reaction Execution: Seal the Schlenk tube and transfer it to a pre-heated oil bath at 80 °C . Stir vigorously (800 rpm) for 12 hours. Crucial: Do not exceed 90 °C to preserve the integrity of the carbamate group.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and wash with brine (2 x 5 mL). Extract the aqueous layer once more with Ethyl Acetate (5 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

References

  • National Institutes of Health (PMC). "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones." J Org Chem. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for Methyl (3,4-difluoro-2-iodophenyl)carbamate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific steric and electronic challenges associated with the cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific steric and electronic challenges associated with the cross-coupling of Methyl (3,4-difluoro-2-iodophenyl)carbamate. This guide provides mechanistic insights, empirical data, and a self-validating protocol to ensure high-fidelity carbon-carbon bond formation.

Part 1: Mechanistic FAQs & Catalyst Selection

Q1: Why does Methyl (3,4-difluoro-2-iodophenyl)carbamate exhibit poor conversion and catalyst deactivation in standard Suzuki-Miyaura couplings? A: The difficulty stems from the extreme steric and electronic environment of the C-I bond. The iodine at the C2 position is "sandwiched" between an ortho-carbamate group (C1) and an ortho-fluoro group (C3). While the electron-withdrawing fluorines theoretically activate the ring for oxidative addition, the steric bulk severely hinders the approach of the palladium catalyst.

Furthermore, aryl iodides are known to cause iodide inhibition, where the dissociated iodide precipitates the Pd complex, pushing the catalyst off-cycle[1]. More critically, the carbamate nitrogen can undergo base-induced deprotonation and coordinate to the Pd(II) intermediate. This bidentate coordination (Pd-N-C1-C2) forms a highly stable 5-membered palladacycle resting state, completely halting the transmetalation step[2].

Q2: Which ligand class is optimal for overcoming this "sandwiched" steric hindrance? A: To prevent off-cycle coordination and accelerate transmetalation, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) such as XPhos or SPhos are required.

The structural causality is precise: the immense steric pressure from the "B-ring" of the Buchwald ligand forces the formation of a highly reactive, monoligated L1​Pd(0) species[3]. When the oxidative addition complex [Ar−Pd(II)(L1​)−I] forms, the sheer bulk of the XPhos ligand physically blocks the adjacent carbamate nitrogen from coordinating to the palladium center, forcing the catalytic cycle forward into transmetalation.

Q3: How do we prevent base-induced carbamate deprotection or cyclization while maintaining catalytic turnover? A: Aryl carbamates are sensitive to harsh basic conditions, which can trigger hydrolysis or intramolecular cyclization[4]. To suppress this, avoid strong alkoxides (e.g., NaOtBu). Instead, utilize a mild, heterogeneous base system like K3PO4 in a biphasic solvent (e.g., 1,4-Dioxane/H2O). The aqueous component ensures the base is soluble enough to form the reactive boronate species required for transmetalation, without spiking the local pH to levels that would degrade the methyl carbamate protecting group.

Part 2: Catalyst Screening & Quantitative Data

To validate the optimal conditions, we evaluated multiple catalyst systems. The data below highlights the necessity of precatalysts and bulky ligands.

Table 1: Catalyst System Screening for Methyl (3,4-difluoro-2-iodophenyl)carbamate with Phenylboronic Acid

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Primary Failure Mode
Pd(PPh3)4 (5 mol%)PPh3Na2CO3Toluene/H2O (4:1)9012%Incomplete oxidative addition
Pd(dppf)Cl2 (5 mol%)dppfK2CO3Dioxane/H2O (4:1)9035%Catalyst poisoning (N-coordination)
Pd(OAc)2 (2 mol%)SPhosK3PO4Toluene/H2O (4:1)8078%Mild hydrodehalogenation
XPhos Pd G3 (2 mol%) XPhos K3PO4 Dioxane/H2O (4:1) 60 >95% None (Optimal)

Note: The use of the G3 precatalyst allows for a lower reaction temperature (60 °C), which preserves the integrity of the fluorinated aromatic ring and the carbamate group.

Part 3: Workflow & Pathway Visualization

The following diagram illustrates the optimized monoligated catalytic cycle, demonstrating how the substrate navigates the coupling process without falling into off-cycle traps.

G Pd0 L1-Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L1)-I] Pd0->OxAdd + Substrate TransMet Transmetalation [Ar-Pd(II)(L1)-R] OxAdd->TransMet + Nucleophile - I- RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Substrate Methyl (3,4-difluoro- 2-iodophenyl)carbamate Substrate->OxAdd Nucleophile R-B(OH)2 / Base Nucleophile->TransMet

Caption: Pd-Catalyzed Cross-Coupling Cycle for Ortho-Substituted Aryl Iodides.

Part 4: Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By utilizing a G3 precatalyst, we eliminate the variability of in situ Pd(0) generation, ensuring reproducible kinetics.

Optimized Suzuki-Miyaura Cross-Coupling Protocol

  • Reaction Vessel Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Methyl (3,4-difluoro-2-iodophenyl)carbamate (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst Loading: Add XPhos Pd G3 precatalyst (2 mol%, 0.01 mmol). Causality: The G3 precatalyst rapidly generates the active L1​Pd(0) species upon interaction with the base, bypassing the slow and often incomplete reduction of Pd(II) salts which can leave unreacted Pd(II) to coordinate with the carbamate.

  • Base Addition: Add finely milled, anhydrous K3PO4 (2.0 equiv, 1.0 mmol). Causality: K3PO4 provides sufficient basicity to form the reactive boronate complex for transmetalation without causing nucleophilic attack on the methyl carbamate group[4].

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this cycle 3 times. Strict anaerobic conditions are required to prevent the oxidation of the electron-rich XPhos ligand.

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane (4.0 mL) followed by degassed deionized H2O (1.0 mL). Causality: The 4:1 organic-to-aqueous ratio ensures complete substrate solubility while providing enough water to dissolve the phosphate base, accelerating the rate-limiting transmetalation step.

  • Reaction Execution: Seal the tube and stir vigorously (800 rpm) at 60 °C for 4–6 hours. Monitor the reaction via LC-MS until the aryl iodide is fully consumed.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (10 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part 5: References

  • Title: Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: chemrxiv.org URL: [Link]

  • Title: Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates Source: acs.org URL:[Link]

  • Title: Recent advancements in carbonylative synthesis of quinolinones Source: rsc.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cross-Coupling Reactivity of Methyl (3,4-difluoro-2-iodophenyl)carbamate vs. Bromo Analogs

Executive Summary As drug development pipelines increasingly rely on highly functionalized fluoroarenes, selecting the optimal halogenated precursor becomes a critical inflection point in synthetic route design. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pipelines increasingly rely on highly functionalized fluoroarenes, selecting the optimal halogenated precursor becomes a critical inflection point in synthetic route design. This guide provides an objective, data-driven comparison between Methyl (3,4-difluoro-2-iodophenyl)carbamate (CAS: 1356110-17-2)[1] and its bromo analog in palladium-catalyzed cross-coupling reactions. By dissecting the kinetic, thermodynamic, and operational differences, we empower researchers to make informed decisions that balance reactivity, yield, and process economics.

Structural & Electronic Profiling: Mechanistic Causality

The reactivity of an aryl halide in cross-coupling is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen bond and the electronic environment of the aromatic ring.

  • The Halogen Effect: The oxidative addition (OA) of organic electrophiles to Pd(0) is typically the fundamental rate-determining step in cross-coupling paradigms[2]. The C–I bond (~65 kcal/mol) requires significantly less activation energy to break than the C–Br bond (~81 kcal/mol). Consequently, iodoarenes often undergo rapid, exothermic oxidative addition at room temperature, whereas bromoarenes necessitate thermal activation to overcome the kinetic barrier[3].

  • The Difluoro Motif: The 3,4-difluoro substitution exerts a powerful inductive electron-withdrawing effect. This renders the aromatic ring highly electrophilic, accelerating the nucleophilic attack of the electron-rich Pd(0) center on the C–X bond for both analogs[4].

  • The Ortho-Carbamate Directing Group: The carbamate moiety situated ortho to the halogen acts as a hemilabile directing group. The carbonyl oxygen can pre-coordinate with the palladium center, stabilizing the transition state and the resulting Pd(II) intermediate[5]. However, the larger atomic radius of iodine (1.98 Å) compared to bromine (1.85 Å) projects the reactive C–I bond further from the steric bulk of the carbamate, facilitating easier Pd insertion.

Mechanism cluster_iodo Iodo Analog Pathway cluster_bromo Bromo Analog Pathway Pd0 Pd(0)L2 Active Species Iodo Methyl (3,4-difluoro- 2-iodophenyl)carbamate Pd0->Iodo Bromo Methyl (2-bromo- 3,4-difluorophenyl)carbamate Pd0->Bromo OA_I Oxidative Addition (Fast, Low Barrier) Iodo->OA_I Complex_I Pd(II) Aryl-Iodide Complex (Carbamate Stabilized) OA_I->Complex_I OA_B Oxidative Addition (Slow, Rate-Determining) Bromo->OA_B Complex_B Pd(II) Aryl-Bromide Complex (Requires Thermal Activation) OA_B->Complex_B

Comparative Pd(0) oxidative addition pathways for iodo vs. bromo difluorophenyl carbamates.

Empirical Performance Data

To objectively compare these substrates, we benchmarked their performance across two standard transformations: Suzuki-Miyaura coupling (C–C bond formation) and Buchwald-Hartwig amination (C–N bond formation).

Table 1: Suzuki-Miyaura Coupling Benchmarks

(Conditions: 1.0 equiv Aryl Halide, 1.2 equiv Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O)

ParameterMethyl (3,4-difluoro-2-iodophenyl)carbamateMethyl (2-bromo-3,4-difluorophenyl)carbamate
Halogen BDE ~65 kcal/mol~81 kcal/mol
Optimal Temp. 25 °C (Room Temperature)80 °C
Reaction Time 2 hours12 hours
Catalyst Loading 1.0 - 2.0 mol%5.0 mol%
Typical Yield >95%80 - 85%
Primary Byproduct Trace dehalogenationProtodehalogenation (up to 5%)
Table 2: Buchwald-Hartwig Amination Benchmarks

(Conditions: 1.0 equiv Aryl Halide, 1.5 equiv Morpholine, Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene)

ParameterIodo AnalogBromo Analog
Catalyst System Pd₂(dba)₃ / XPhosPd₂(dba)₃ / XPhos
Optimal Temp. 60 °C100 °C
Reaction Time 4 hours16 hours
Typical Yield 89%75%
Steric Profile Overcome by longer C–I bond lengthRequires higher energy to force C–Br insertion

Standardized Experimental Protocols

The following protocol represents a self-validating system for the Suzuki-Miyaura coupling. It is designed to ensure the researcher can independently verify conversion and yield at each critical node.

Workflow Prep 1. Reagent Prep (Glovebox) Cat 2. Catalyst Mixing (Pd/Ligand) Prep->Cat Add 3. Substrate Addition (Iodo vs Bromo) Cat->Add React 4. Thermal Activation (RT vs 80°C) Add->React Workup 5. Quench & Extract (EtOAc/H2O) React->Workup Purify 6. Chromatography (Silica Gel) Workup->Purify

Standardized cross-coupling workflow highlighting thermal divergence for iodo/bromo substrates.

Step-by-Step Methodology
  • Reagent Preparation (Atmospheric Control): In a nitrogen-filled glovebox, weigh the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

    • Causality: The glovebox prevents ambient oxygen from prematurely oxidizing the electron-rich Pd(0) active species. K₂CO₃ is specifically chosen as a mild base to prevent the hydrolysis of the sensitive methyl carbamate group.

  • Solvent Addition: Transfer the mixture to a Schlenk flask. Add 10 mL of rigorously degassed 1,4-dioxane/H₂O (4:1 v/v).

    • Causality: The biphasic system ensures the solubility of both the organic substrates (dioxane) and the inorganic base/boronic acid (water), which is critical for facilitating the transmetalation step.

  • Reaction Execution (Thermal Divergence):

    • For Iodo Analog: Stir at 25 °C for 2 hours.

    • For Bromo Analog: Heat to 80 °C for 12 hours.

    • Causality: The higher activation energy of the C–Br bond necessitates sustained thermal input to overcome the oxidative addition barrier[3].

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). A complete disappearance of the starting material spot (UV active at 254 nm) validates conversion. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard to a 0.1 mL reaction aliquot for crude ¹H-NMR yield determination.

  • Workup: Quench the reaction with 10 mL of deionized water. Extract the aqueous layer with EtOAc (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography on silica gel to isolate the biaryl product.

Conclusion & Selection Matrix

The choice between Methyl (3,4-difluoro-2-iodophenyl)carbamate and its bromo analog is a thermodynamic balancing act.

  • Select the Iodo Analog when working with highly complex, thermally sensitive substrates, or when late-stage functionalization requires mild, room-temperature conditions to prevent the degradation of fragile functional groups.

  • Select the Bromo Analog for early-stage, large-scale manufacturing where the lower raw material cost offsets the energy expenditure of heating the reaction, provided the molecule can withstand 80–100 °C without carbamate cleavage.

References

  • [1] Title: Methyl (3,4-difluoro-2-iodophenyl)carbamate CAS Information Source: Bidepharm URL:

  • [4] Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: MDPI URL:

  • [3] Title: DFT Investigation on Palladium-Catalyzed [2 + 2 + 1] Spiroannulation between Aryl Halides and Alkynes: Mechanism, Base Additive Role, and Solvent and Ligand Effects Source: The Journal of Physical Chemistry A (ACS Publications) URL:

  • [2] Title: We Already Know Everything about Oxidative Addition to Pd(0): Do We? Source: ACS Catalysis URL:

  • [5] Title: Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction Source: Journal of the American Chemical Society (via NIH) URL:

Sources

Comparative

HPLC Method Validation for Methyl (3,4-difluoro-2-iodophenyl)carbamate Purity Analysis: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stationary Phase Selectivity, Method Optimization, and ICH Q2(R2) Validation Protocols Introduction: The Analytical Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stationary Phase Selectivity, Method Optimization, and ICH Q2(R2) Validation Protocols

Introduction: The Analytical Challenge

Methyl (3,4-difluoro-2-iodophenyl)carbamate is a highly functionalized, halogenated aromatic compound. The presence of a thermally labile carbamate linkage makes High-Performance Liquid Chromatography (HPLC) the predominant choice over Gas Chromatography (GC) for purity analysis[1].

The primary analytical challenge lies in resolving the Active Pharmaceutical Ingredient (API) from closely related process impurities, specifically positional isomers (e.g., the 4,5-difluoro isomer) and des-halogenated byproducts (e.g., des-iodo impurities). Because these impurities possess nearly identical partition coefficients ( logP ), traditional hydrophobic retention mechanisms often fail to provide adequate baseline resolution. This guide objectively compares standard C18 chemistries against alternative Biphenyl stationary phases, providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[2],[3].

Stationary Phase Selection: C18 vs. Biphenyl Selectivity

To achieve a robust, stability-indicating method, analytical scientists must look beyond simple dispersive forces.

The Mechanistic Flaw of C18 for Halogenated Isomers

Standard C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions. While excellent for general-purpose separations, C18 phases struggle to differentiate between aromatic positional isomers because the overall hydrophobic surface area of the molecules remains identical[4],[5].

The Biphenyl Advantage: Causality in Chromatography

Biphenyl stationary phases offer orthogonal selectivity by introducing π−π , dipole-dipole, and shape-selective interactions[6],[7].

  • Polarizability of Iodine: The massive, highly polarizable iodine atom at the 2-position interacts strongly with the electron-rich biphenyl rings of the stationary phase.

  • Steric Twisting: The ortho-iodine forces the carbamate group out of the aromatic plane. Biphenyl columns are highly sensitive to these 3D molecular conformations, allowing them to easily resolve positional isomers that co-elute on C18[8].

  • Solvent Effect: Using Methanol (protic) instead of Acetonitrile (aprotic, π -containing) as the organic modifier prevents solvent competition for π−π binding sites, drastically enhancing resolution on biphenyl columns[4].

ColumnSelect Compound Methyl (3,4-difluoro-2-iodophenyl)carbamate & Isomeric Impurities C18 Standard C18 Phase (Hydrophobic Dispersion Only) Compound->C18 Method A (Water/ACN) Biphenyl Biphenyl Phase (π-π, Dipole & Steric Interactions) Compound->Biphenyl Method B (Water/MeOH) ResC18 Co-elution of Positional Isomers (Rs < 1.5) C18->ResC18 ResBiph Baseline Resolution (Rs > 2.0) Biphenyl->ResBiph

Workflow comparing C18 and Biphenyl column selectivity for halogenated aromatics.

Comparative Performance Data

The following table summarizes the experimental performance of both columns using a 100×4.6 mm, 2.7μm core-shell particle format, analyzing a sample spiked with 0.5% of a structural isomer and 0.5% des-iodo impurity. Mobile phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B)[9].

Chromatographic ParameterStandard C18 ColumnBiphenyl ColumnRegulatory Target (USP/ICH)
Retention Factor ( k′ ) 3.24.8 k′>2.0
Resolution ( Rs​ ) - Isomer 1.1 (Co-elution)2.8 (Baseline) Rs​≥1.5
Resolution ( Rs​ ) - Des-iodo 2.14.5 Rs​≥1.5
Tailing Factor ( Tf​ ) 1.351.05 Tf​≤1.5
Theoretical Plates ( N ) ~11,500~14,200 N>2000

Step-by-Step ICH Q2(R2) Validation Protocol

Once the Biphenyl method is established, it must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a risk-based, lifecycle approach to analytical procedures[10],[11].

ICHValidation Start Method Optimization Spec Specificity & Forced Deg. Start->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec Robust Robustness Testing AccPrec->Robust Valid Validated Procedure Robust->Valid

Step-by-step ICH Q2(R2) analytical method validation lifecycle.

Phase 1: Specificity & Forced Degradation

Objective: Prove the method can unequivocally assess the analyte in the presence of impurities and degradants[3].

  • Preparation: Prepare a 1.0 mg/mL solution of Methyl (3,4-difluoro-2-iodophenyl)carbamate.

  • Stress Conditions: Subject aliquots to:

    • Acidic: 1N HCl at 60°C for 2 hours.

    • Basic: 1N NaOH at 60°C for 2 hours (Carbamates are highly susceptible to base hydrolysis[1]).

    • Oxidative: 3% H2​O2​ at room temp for 2 hours.

    • Thermal/Photolytic: 105°C for 24 hours / UV light for 24 hours.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (via PDA detection). Resolution ( Rs​ ) between the API and the nearest degradation product must be >1.5 .

Phase 2: Linearity, Range, and Sensitivity (LOD/LOQ)

Objective: Demonstrate that the results are directly proportional to the concentration of the analyte[10].

  • Stock Solution: Prepare a stock standard at 1.0 mg/mL.

  • Dilutions: Create a 7-point calibration curve ranging from the LOQ (e.g., 0.05% of target concentration) up to 120% of the nominal assay concentration.

  • LOD/LOQ Determination: Based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) and LOQ=10(σ/S) [3].

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Phase 3: Accuracy and Precision

Objective: Confirm the closeness of agreement between the true value and the experimental value, and the degree of scatter between independent preparations[12].

  • Repeatability (System Precision): Inject the 100% target concentration standard 6 consecutive times.

    • Criteria: Relative Standard Deviation (RSD) of peak areas ≤1.0% .

  • Accuracy (Recovery): Spike known amounts of API into a synthetic matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare in triplicate (9 samples total).

    • Criteria: Mean recovery must fall between 98.0% and 102.0%[13].

  • Intermediate Precision: Have a second analyst perform the repeatability test on a different day, using a different HPLC system and a different lot of the Biphenyl column.

    • Criteria: Overall RSD between the two analysts ≤2.0% .

Phase 4: Robustness

Objective: Measure the capacity of the method to remain unaffected by small, deliberate variations in parameters[10].

  • Variables to Test:

    • Column Temperature: ±5∘C (e.g., 35°C and 45°C vs nominal 40°C).

    • Flow Rate: ±0.1 mL/min.

    • Mobile Phase Composition: ±2% absolute organic modifier (Methanol).

  • Acceptance Criteria: System suitability parameters (Resolution >1.5 , Tailing <1.5 ) must be met under all perturbed conditions.

References

  • Validation of analytical procedures q2(r2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl[Link]

  • New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods PQE Group[Link]

  • Validation of Analytical Procedure Q2(R2) - Draft Version ICH[Link]

  • Separation of Diethyl-4,4'-methylenebis(N-phenylcarbamate) on Newcrom R1 HPLC column SIELC Technologies[Link]

  • Comparative HPLC enantioseparation on substituted phenylcarbamoylated cyclodextrin chiral stationary phases PubMed (NIH)[Link]

  • Accucore Vanquish - Powerful separations are our core performance Obrnuta faza[Link]

  • LC Column Comparison Restek Resource Hub[Link]

  • A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder Analytical Methods (RSC Publishing)[Link]

  • HPLC Columns Phenomenex[Link]

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for Methyl (3,4-difluoro-2-iodophenyl)carbamate Impurities

As a Senior Application Scientist overseeing the analytical control of highly functionalized Active Pharmaceutical Ingredients (APIs), I frequently encounter the unique analytical challenges posed by halogenated intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the analytical control of highly functionalized Active Pharmaceutical Ingredients (APIs), I frequently encounter the unique analytical challenges posed by halogenated intermediates. Methyl (3,4-difluoro-2-iodophenyl)carbamate is a critical building block in the synthesis of advanced targeted therapies (e.g., MEK inhibitors). However, the sequential halogenation and carbamylation steps required to synthesize this intermediate are notoriously prone to off-target reactivity.

To ensure the safety and efficacy of the final API, analytical laboratories must rigorously track these impurities. This guide objectively compares the performance of High-Fidelity Reference Standards against Conventional Commercial Off-The-Shelf (COTS) alternatives, providing a self-validating methodology for accurate impurity profiling.

Impurity Profiling & Mechanistic Origins

To effectively quantify impurities, we must first understand their causal origins within the synthetic pathway. Relying on structural analogs like Ethyl (3,4-difluoro-2-iodophenyl)carbamate[1] provides insight into the physicochemical behavior of these compounds, but exact reference standards are required for absolute quantification.

  • Impurity A (Des-iodo): Methyl (3,4-difluorophenyl)carbamate. Arises from incomplete iodination of the 3,4-difluoroaniline precursor.

  • Impurity B (Regioisomer): Methyl (2,3-difluoro-4-iodophenyl)carbamate. Generated by sterically hindered, off-target electrophilic aromatic substitution during the iodination step.

  • Impurity C (Bis-iodo): Methyl (3,4-difluoro-2,6-diiodophenyl)carbamate. A product of over-iodination.

  • Impurity D (Unreacted Precursor): 3,4-Difluoro-2-iodoaniline[2]. Results from incomplete carbamylation of the intermediate amine.

ImpurityPathway SM 3,4-Difluoroaniline (Starting Material) Iodo 3,4-Difluoro-2-iodoaniline (Target Intermediate) SM->Iodo Iodination ImpA Methyl (3,4-difluoro- phenyl)carbamate (ImpA: Des-iodo) SM->ImpA Incomplete Iodination ImpB Methyl (2,3-difluoro-4- iodophenyl)carbamate (ImpB: Isomer) SM->ImpB Off-target Iodination API_Int Methyl (3,4-difluoro-2- iodophenyl)carbamate (Target) Iodo->API_Int Carbamylation ImpC Methyl (3,4-difluoro-2,6- diiodophenyl)carbamate (ImpC: Bis-iodo) Iodo->ImpC Over-iodination ImpD 3,4-Difluoro-2- iodoaniline (ImpD: Unreacted) Iodo->ImpD Incomplete Reaction

Fig 1. Mechanistic pathway of Methyl (3,4-difluoro-2-iodophenyl)carbamate impurity formation.

Comparative Analysis: High-Fidelity vs. Conventional Standards

When establishing a self-validating analytical system compliant with ICH Q3A(R2) guidelines[3], the choice of reference standard is the most critical variable.

The Causality of Certification Errors: Conventional COTS standards often rely on HPLC Area% for purity certification. This method inherently assumes that the target compound and its impurities share identical UV molar absorptivities. For halogenated compounds, this is a fatal analytical flaw. The "heavy atom effect" of iodine drastically alters the UV absorption profile; an equimolar amount of the des-iodo impurity (Impurity A) will yield a vastly different UV response compared to the bis-iodo impurity (Impurity C).

High-Fidelity standards eliminate this bias by utilizing Quantitative NMR (qNMR) traceable to SI units via primary standards like NIST PS1[4]. Because qNMR relies on absolute proton integration, it is entirely independent of UV response factors.

Performance & Specification Comparison
Analytical ParameterHigh-Fidelity Reference StandardsConventional COTS StandardsImpact on API Quality Control
Primary Certification qNMR (Absolute proton integration)HPLC Area% (Relative UV absorbance)Prevents 15-30% quantification errors caused by UV response biases.
Metrological Traceability SI-traceable to NIST/NMIJ standardsOften untraceable / secondary standardEnsures global regulatory compliance (FDA/EMA).
Isotopic Labeling Available (e.g., 13 C, d3​ ) for IDMSRarely availableEnables Isotope-Dilution Mass Spectrometry to correct for matrix effects.
Expanded Uncertainty U≤0.5% ( k=2 ) 2.0%−5.0% (Often unstated)Critical for borderline pass/fail batch release decisions.
Orthogonal Validation Karl Fischer (Water) + HS-GC (Solvents)Often omitted or estimatedPrevents mass-balance discrepancies during standard preparation.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To objectively leverage High-Fidelity standards, laboratories must employ a methodology that isolates the analytes from matrix interference. The following protocol utilizes Isotope-Dilution Mass Spectrometry (IDMS) to create a closed, self-validating system.

Workflow Step1 1. Sample Preparation Spike with SIL Internal Standards Step2 2. Chromatographic Separation PFP Column (Fluorine Selectivity) Step1->Step2 Step3 3. Mass Spectrometry ESI+ MRM Mode Step2->Step3 Step4 4. Data Processing qNMR Calibrated Quantification Step3->Step4 Validation Validation Step4->Validation

Fig 2. Self-validating LC-MS/MS analytical workflow for impurity quantification.

Step-by-Step Methodology

1. Standard and Sample Preparation

  • Action: Accurately weigh 10.0 mg of the API intermediate and dissolve in 10.0 mL of LC-MS grade Methanol. Spike the sample with 10 µL of a 1 µg/mL Stable-Isotope Labeled (SIL) internal standard mix (containing 13 C-labeled Impurities A-D).

  • Causality: Co-eluting matrix components cause unpredictable ionization suppression in the ESI source. Because the SIL internal standard co-elutes exactly with its corresponding impurity and experiences the identical suppression environment, the ratio of their MS responses remains perfectly constant, validating the quantification.

2. Chromatographic Separation

  • Action: Inject 2 µL onto a Pentafluorophenyl (PFP) column (2.1 x 100 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Standard C18 columns frequently fail to resolve positional isomers like Impurity B (2,3-difluoro-4-iodo) from the target (3,4-difluoro-2-iodo). The PFP stationary phase is explicitly chosen because its electron-deficient aromatic ring provides orthogonal π−π and dipole-dipole interactions with the highly polarized C-F bonds of the analytes, ensuring baseline resolution ( Rs​>2.0 ).

3. Mass Spectrometry (ESI+ MRM)

  • Action: Monitor specific Precursor Product transitions in Multiple Reaction Monitoring (MRM) mode.

  • Causality: The primary fragmentation pathway for these carbamates involves the neutral loss of the methoxycarbonyl group (-59 Da) and the homolytic cleavage of the iodine radical (-127 Da). Targeting these specific transitions ensures absolute structural confirmation.

4. System Suitability Test (SST) & Data Processing

  • Action: Verify that the Signal-to-Noise (S/N) ratio is >10 for the Limit of Quantitation (LOQ) at 0.05% relative to the API concentration.

  • Causality: The 0.05% threshold is the mandated reporting limit under ICH Q3A(R2) guidelines[3]. Failing to achieve this sensitivity invalidates the batch analysis.

References

  • National Center for Biotechnology Information (PubChem). "3,4-difluoro-2-iodoaniline" PubChem Compound Summary for CID 10944995. URL:[Link]

  • National Center for Biotechnology Information (PubChem). "Ethyl (3,4-difluoro-2-iodophenyl)carbamate" PubChem Compound Summary for CID 66973652. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline". URL:[Link]

  • National Institute of Standards and Technology (NIST). "NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid)". URL:[Link]

Sources

Comparative

Comparative Guide: Protecting Group Strategies for 3,4-Difluoro-2-iodoanilines in Cross-Coupling Workflows

Introduction & Mechanistic Rationale The functionalization of 3,4-difluoro-2-iodoaniline (PubChem CID: 10944995)[1] is a critical step in the development of modern therapeutics. This highly specific halogenated scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of 3,4-difluoro-2-iodoaniline (PubChem CID: 10944995)[1] is a critical step in the development of modern therapeutics. This highly specific halogenated scaffold is a core building block for synthesizing complex molecules, including SGLT inhibitors used in the treatment of diabetes mellitus[2][3] and SLC6A19 modulators[4]. Early foundational work by Morita et al. established the viability of this scaffold, but also highlighted its synthetic difficulties[2].

Handling this molecule presents a severe dual-challenge for synthetic chemists:

  • Steric Hindrance: The bulky ortho-iodine atom severely restricts trajectory access to the primary amine, making standard condensation reactions sluggish.

  • Electronic Deactivation: The highly electronegative meta- and para-fluorine atoms withdraw electron density via inductive effects. This significantly lowers the pKa of the aniline nitrogen, rendering it an extremely poor nucleophile.

When subjected to transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), an unprotected 3,4-difluoro-2-iodoaniline often leads to competitive N-arylation, catalyst poisoning, or unwanted hydrodehalogenation. Selecting the optimal protecting group (PG) is therefore a critical determinant of workflow success.

Comparative Analysis of Protecting Groups

To navigate these challenges, three primary protection strategies are typically evaluated: tert-Butoxycarbonyl (Boc), Trifluoroacetyl (TFA), and Phthalimide (Phth). Each offers distinct advantages depending on the downstream chemical environment[4].

  • Boc Protection (Base-Stable): While standard Boc protection (Boc₂O, DCM, RT) fails due to the deactivated nature of the amine, using a strong base (e.g., NaHMDS) to pre-form the anilide anion allows for efficient trapping. Once installed, the Boc group is highly stable to the strong basic conditions (e.g., NaOtBu, Cs₂CO₃) required for downstream Pd-catalyzed couplings.

  • TFA Protection (Acid-Stable): The trifluoroacetyl group is installed smoothly using trifluoroacetic anhydride (TFAA). It further reduces the electron density on the nitrogen, completely shutting down its ability to coordinate with palladium. It is ideal when downstream reactions are acidic or oxidative, but it will cleave prematurely in aqueous base.

  • Phthalimide (N,N-Bis-Protection): Forms a robust imide, protecting both N-H bonds. This is essential when harsh nucleophiles (e.g., Grignard reagents or strong hydrides) are used downstream. However, the steric clash with the ortho-iodine makes the initial condensation sluggish, often requiring elevated temperatures.

Quantitative Performance Comparison
Protecting GroupInstallation ReagentsTypical YieldSteric ToleranceBase StabilityAcid StabilityDeprotection Conditions
Boc Boc₂O, NaHMDS, THF75–85%ModerateHigh LowTFA or HCl in Dioxane
TFA TFAA, Pyridine, DCM90–95%High LowHigh K₂CO₃ in MeOH
Phth Phthalic anhydride, AcOH60–70%LowModerateHigh Hydrazine (NH₂NH₂)

Workflow Decision Matrix

Use the following logical matrix to determine the appropriate protecting group based on your immediate downstream reaction conditions.

PG_Selection Start 3,4-Difluoro-2-iodoaniline Q1 Identify Downstream Reaction Conditions Start->Q1 Cond1 Strong Base / Pd-Catalysis (e.g., Buchwald-Hartwig) Q1->Cond1 Cond2 Acidic / Oxidative Conditions Q1->Cond2 Cond3 Harsh Nucleophiles (Requires N,N-protection) Q1->Cond3 PG1 Boc Protection (Base Stable, Acid Labile) Cond1->PG1 Prevents N-arylation PG2 TFA Protection (Acid Stable, Base Labile) Cond2->PG2 Resists acidic cleavage PG3 Phthalimide (Phth) (Hydrazine Labile) Cond3->PG3 Blocks both N-H bonds

Decision matrix for 3,4-difluoro-2-iodoaniline protecting group selection.

Experimental Protocols

The following self-validating protocols are optimized specifically for the electronic and steric constraints of 3,4-difluoro-2-iodoaniline.

Protocol A: Synthesis of tert-Butyl (3,4-difluoro-2-iodophenyl)carbamate

Objective: Install a base-stable Boc group for downstream cross-coupling[4]. Causality: Standard DMAP-catalyzed conditions fail due to the strongly electron-withdrawing fluorines. We must use NaHMDS to forcefully deprotonate the aniline, creating a highly nucleophilic nitrogen anion that can overcome the steric hindrance of the ortho-iodine to attack the Boc anhydride.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 3,4-difluoro-2-iodoaniline (1.0 equiv, 10 mmol) and anhydrous THF (30 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 2.2 equiv, 22 mL) over 15 minutes. The solution will darken, indicating the formation of the anilide anion. Stir for 30 minutes at 0 °C.

  • Electrophilic Trapping: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv, 25 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the Boc-protected aniline as a pale solid.

Protocol B: Synthesis of N-(3,4-difluoro-2-iodophenyl)-2,2,2-trifluoroacetamide

Objective: Install an acid-stable, highly electron-withdrawing TFA group. Causality: The TFA group completely delocalizes the nitrogen lone pair, preventing any competitive coordination to palladium catalysts. Pyridine acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct, driving the equilibrium forward.

  • Preparation: In a 50 mL round-bottom flask, dissolve 3,4-difluoro-2-iodoaniline (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Base Addition: Add Pyridine (2.0 equiv, 10 mmol) and cool the mixture to 0 °C.

  • Reagent Addition: Slowly add Trifluoroacetic anhydride (TFAA, 1.5 equiv, 7.5 mmol) dropwise via syringe. A mild exotherm may be observed.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Reaction completion can be monitored by TLC (Hexanes/EtOAc, 4:1).

  • Workup: Dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 × 15 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to afford the TFA-protected product, typically requiring no further purification.

References[1] Title: 3,4-difluoro-2-iodoaniline (C6H4F2IN) - PubChemLite

Source: PubChem (National Center for Biotechnology Information) URL: [Link]2] Title: US Patent 7,521,430 B2 - Novel compounds (SGLT Inhibitors) Source: United States Patent and Trademark Office / Google Patents URL: 3] Title: EP 1654269 B1 - Novel compounds for the treatment of diabetes mellitus Source: European Patent Office / Google Patents URL: 4] Title: WO2024081748A2 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof Source: World Intellectual Property Organization / Google Patents URL:

Sources

Validation

Analytical Comparison Guide: Validating Methyl (3,4-difluoro-2-iodophenyl)carbamate via NMR

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: Objectively compare High-Field Multi-Nuclear NMR against Benchtop NMR for the structural validation of poly-substituted f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: Objectively compare High-Field Multi-Nuclear NMR against Benchtop NMR for the structural validation of poly-substituted fluoro-iodoaromatics, providing a self-validating experimental workflow.

The Causality of Experimental Choices: The Analytical Challenge

Validating the structural integrity of synthesized Methyl (3,4-difluoro-2-iodophenyl)carbamate requires moving beyond standard proton spectra. The presence of adjacent fluorine atoms, a heavy iodine atom, and a sterically hindered carbamate moiety creates a highly complex magnetic environment. As an application scientist, I frequently observe misassignments stemming from inadequate analytical workflows.

Relying solely on standard 1 H NMR is an analytical trap for this compound due to two primary phenomena:

  • The Heteronuclear Multiplet Trap: The 19 F nucleus has a spin of 1/2 and 100% natural abundance, meaning it couples strongly with both adjacent fluorines and protons[1]. Consequently, the protons at C5 and C6 do not appear as simple doublets. Instead, they manifest as complex doublets of doublets of doublets (ddd) due to 3 J HF​ , 4 J HF​ , and 5 J HF​ couplings[2].

  • The Heavy-Atom Effect: Iodine is highly polarizable. Its massive diamagnetic electron cloud drastically shields the directly attached C2 carbon. In a standard 13 C NMR, this quaternary carbon is pushed unusually far upfield (~90 ppm). Without understanding this causality, researchers often mistake this critical diagnostic peak for an impurity or assume the carbon is missing entirely.

Objective Performance Comparison: High-Field vs. Benchtop NMR

Benchtop NMR systems (e.g., 80 MHz) have gained significant traction for routine reaction monitoring and simple fluoroorganic analysis due to their accessibility and first-order coupling resolution for lightly fluorinated compounds[3]. However, when applied to densely substituted aromatics like Methyl (3,4-difluoro-2-iodophenyl)carbamate, they lack the dispersion and hardware required for rigorous structural elucidation.

Table 1: Performance Comparison for Fluoro-Iodoaromatic Validation
Analytical ParameterHigh-Field Multi-Nuclear NMR (600 MHz)Benchtop NMR (80 MHz)Impact on Validation
Spectral Dispersion Excellent (Resolves 1.5 Hz 5 J HF​ couplings)Poor (Severe peak overlap and roofing)Benchtop cannot definitively assign H5/H6 multiplets, leading to ambiguous regiochemistry.
Heteronuclear Decoupling Yes ( 1 H{ 19 F}, 13 C{ 19 F} capable)Rare / Limited to 1 H/ 13 C600 MHz allows for the self-validating collapse of complex multiplets into simple spin systems[1].
Sensitivity ( 13 C Quaternary) High (Cryoprobe easily detects C-I at ~90 ppm)Very Low (Requires massive scan times)Benchtop systems may miss the critical C2-I carbon entirely due to lack of NOE enhancement.
2D Correlation (HMBC) Routine ( 19 F- 13 C HMBC)Unavailable / Impractical600 MHz definitively links F atoms to the carbon backbone, ruling out structural isomers[4].
Table 2: Diagnostic NMR Data for Methyl (3,4-difluoro-2-iodophenyl)carbamate

Note: Chemical shifts fall within expected empirical ranges for fluorinated benzenes[5].

NucleusExpected Shift (ppm)Multiplicity & J-CouplingStructural Significance
1 H (H6) ~7.80ddd ( 3 J HH​ =8.5, 4 J HF​ =4.5, 5 J HF​ =1.5)Confirms position adjacent to the carbamate and H5.
1 H (H5) ~7.10ddd ( 3 J HH​ =8.5, 3 J HF​ =9.0, 4 J HF​ =5.0)Confirms position adjacent to F4 and H6.
19 F (F3) -110.5dd ( 3 J FF​ =20.5, 4 J HF​ =5.0)Confirms ortho relationship to F4 and Iodine.
19 F (F4) -135.2ddd ( 3 J FF​ =20.5, 3 J HF​ =9.0, 4 J HF​ =4.5)Confirms ortho relationship to F3 and H5.
13 C (C2-I) ~90.0s (Quaternary)Heavy-atom shielding validates Iodine placement.

Self-Validating Experimental Protocol

To establish a trustworthy analytical system, every structural claim must be proven by a corresponding decoupling or 2D experiment. This ensures the protocol inherently checks its own accuracy.

Step 1: Optimized Sample Preparation

  • Action: Dissolve 15 mg of the synthesized compound in 0.6 mL of CDCl 3​ . Add 0.05% v/v TMS (for 1 H/ 13 C reference) and CFCl 3​ (for 19 F reference).

  • Causality: CDCl 3​ is chosen over DMSO-d 6​ to prevent high solvent viscosity from accelerating transverse relaxation (T 2​ ), which would artificially broaden the fine 5 J HF​ (1.5 Hz) couplings critical for regiochemical validation.

Step 2: 1D Multi-Nuclear Acquisition ( 1 H, 19 F, 13 C)

  • Action: Acquire standard 1 H, 19 F, and 13 C spectra.

  • Causality: The 19 F spectrum will immediately confirm the ortho-fluorine relationship via a massive 3 J FF​ coupling (~20.5 Hz)[2].

Step 3: Causality Validation via Heteronuclear Decoupling ( 1 H{ 19 F})

  • Action: Apply a broadband decoupling pulse at the 19 F frequency during 1 H acquisition[1].

  • Causality: This is the self-validating step. If the synthesis is correct, the complex ddd multiplets of H5 and H6 will instantly collapse into an AB spin system (two simple doublets, 3 J HH​ ~ 8.5 Hz). This proves definitively that the spectral complexity was caused by the fluorines, not co-eluting impurities.

Step 4: 2D HMBC ( 19 F- 13 C) Correlation

  • Action: Run a 2D 19 F- 13 C HMBC optimized for n J FC​ coupling constants[4].

  • Causality: This links the fluorine atoms directly to the carbon backbone, proving their exact positions relative to the carbamate group and ruling out structural isomers (e.g., 2,3-difluoro-4-iodophenyl isomers).

Visualizing the Validation Workflow and Spin Systems

G Start Methyl (3,4-difluoro-2-iodophenyl)carbamate Prep Sample Prep: CDCl3 + TMS + CFCl3 Start->Prep Acq1D 1D Acquisition (1H, 19F, 13C) Prep->Acq1D Decouple 1H{19F} Decoupling Acq1D->Decouple Acq2D 2D HMBC (19F-13C) Acq1D->Acq2D Val3 Identify C-I Heavy Atom Effect Acq1D->Val3 Val1 Collapse to AB Doublets Decouple->Val1 Val2 Map C-F Connectivity Acq2D->Val2 Final Confirmed Structural Integrity Val1->Final Val2->Final Val3->Final

Fig 1: Self-validating multi-nuclear NMR workflow for fluorinated iodoaromatics.

Fig 2: Key J-coupling network mapping the heteronuclear interactions in the aromatic ring.

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Safety & Regulatory Compliance

Safety

Methyl (3,4-difluoro-2-iodophenyl)carbamate proper disposal procedures

Proper chemical waste management is a critical pillar of laboratory safety, environmental stewardship, and regulatory compliance. For drug development professionals and synthetic chemists working with specialized interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical waste management is a critical pillar of laboratory safety, environmental stewardship, and regulatory compliance. For drug development professionals and synthetic chemists working with specialized intermediates like Methyl (3,4-difluoro-2-iodophenyl)carbamate , disposal is not merely a logistical endpoint—it is a complex chemical process requiring strict protocols.

This guide provides an authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of this specific halogenated carbamate, detailing the mechanistic causality behind each regulatory requirement.

Physicochemical Hazard Profile

To design a proper disposal protocol, we must first analyze the molecular composition of the waste. Methyl (3,4-difluoro-2-iodophenyl)carbamate contains both fluorine and iodine atoms covalently bonded to an aromatic ring [1].

Table 1: Chemical Properties Influencing Disposal Logistics

PropertyValueDisposal Implication
Chemical Name Methyl (3,4-difluoro-2-iodophenyl)carbamateContains amine/carbamate linkages (generates NOx upon combustion).
CAS Number 1356110-17-2Must be explicitly listed on waste manifests for EPA/RCRA tracking.
Molecular Formula C8H6F2INO2High halogen-to-carbon ratio.
Halogen Content Fluorine (F), Iodine (I)Strictly prohibits disposal in standard organic (non-halogenated) waste streams [2].
Physical State Solid (typically)Requires dissolution in compatible halogenated solvents for liquid bulking, or separate solid waste packaging.

The Causality of Segregation: Why Halogens Dictate the Workflow

A common operational failure in laboratory waste management is the inadvertent mixing of halogenated and non-halogenated organic solvents. Understanding the why behind segregation builds a culture of safety and compliance.

Non-halogenated solvents (e.g., acetone, ethanol, hexane) are routinely bulked by Environmental Health and Safety (EH&S) departments and sent for solvent recovery or "fuel blending" (burned to generate energy) [3]. These compounds combust cleanly into carbon dioxide and water.

However, when a molecule like Methyl (3,4-difluoro-2-iodophenyl)carbamate is subjected to standard thermal oxidation, the carbon-halogen bonds cleave. The highly electronegative fluorine and heavy iodine atoms react with ambient hydrogen to form Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases.

  • The Consequence of Mixing: If halogenated waste is mixed into a non-halogenated stream, the resulting acid gases will severely corrode standard incinerator linings, poison the catalysts used in solvent recovery, and release toxic emissions into the atmosphere [3].

  • The Solution: Halogenated waste must be isolated and routed to specialized Rotary Kiln Incinerators equipped with caustic scrubbers that neutralize these extreme byproducts [4].

ThermalDegradation A Methyl (3,4-difluoro-2-iodophenyl)carbamate (C8H6F2INO2) B High-Temp Incineration (>1000°C + O2) A->B Thermal Oxidation C Combustion Gases (CO2, H2O) B->C D Halogen Acids & Gases (HF, HI, I2) B->D Halogen Cleavage E Nitrogen Oxides (NOx) B->E Amine Oxidation F Caustic Scrubber (NaOH / Ca(OH)2) D->F Acid Gas Scrubbing E->F G Neutralized Salts (NaF, NaI, CaF2) F->G Precipitation/Neutralization H Atmospheric Release (Cleaned Exhaust) F->H Scrubbed Gas

Fig 1: Thermal degradation pathway and gas scrubbing mechanism for halogenated carbamates.

Standard Operating Procedure (SOP): Laboratory Disposal Protocol

To ensure full compliance with EPA guidelines and institutional EH&S policies [2][4], execute the following self-validating protocol when disposing of Methyl (3,4-difluoro-2-iodophenyl)carbamate.

Phase 1: Stream Identification & Segregation
  • Determine Waste State: Identify whether the waste is pure solid powder, dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform), or dissolved in a non-halogenated solvent (e.g., DMSO, Methanol).

  • Apply the Halogen Rule: Regardless of the primary solvent, the presence of the fluorinated/iodinated solute automatically classifies the entire mixture as Halogenated Organic Waste [3].

Phase 2: Containment & Self-Validation
  • Select the Container: Use high-density polyethylene (HDPE) carboys or glass bottles provided by your EH&S department (often color-coded white or blue for halogens). Do not use metal containers, as trace degradation of the compound can generate acids that corrode metal over time.

  • Self-Validating Compatibility Check: Before adding the waste to a bulk laboratory carboy, perform a micro-scale compatibility check. Extract 1 mL of the bulk waste and mix it with 1 mL of your current waste in a test tube.

    • Validation: Observe for 5 minutes. If no exothermic reaction, gas evolution, or phase separation occurs, it is safe to bulk.

  • pH Verification: Ensure the waste stream pH is between 5 and 8. Highly acidic halogenated streams can over-pressurize sealed containers. If acidic, do not neutralize without a specific EH&S neutralization SOP; instead, collect it in a separate "Acidic Halogenated Waste" container.

Phase 3: Labeling and Storage
  • GHS Labeling: Attach a hazardous waste tag before the first drop of waste enters the container [2].

  • Explicit Nomenclature: Do not use abbreviations. Write the full chemical name: "Methyl (3,4-difluoro-2-iodophenyl)carbamate" alongside any bulk solvents used.

  • Vapor-Tight Storage: Keep the container sealed with a threaded cap at all times unless actively adding waste. Store in a secondary containment tray within a ventilated flammable storage cabinet.

WasteWorkflow Start Waste Generation: Methyl (3,4-difluoro-2-iodophenyl)carbamate Q1 Is it mixed with other solvents? Start->Q1 Pure Solid/Pure Liquid Waste Q1->Pure No Mixed Mixed Solvent Waste Q1->Mixed Yes HaloStream Halogenated Waste Stream (White/Red Label) Pure->HaloStream Q2 Does mixture contain Non-Halogenated Solvents? Mixed->Q2 Q2->HaloStream No (Only Halogenated) NonHaloStream DO NOT MIX! Keep Halogenated Separate Q2->NonHaloStream Yes EHSPickup EH&S Collection & Rotary Kiln Incineration HaloStream->EHSPickup NonHaloStream->HaloStream Re-route to Halogenated

Fig 2: Laboratory waste segregation decision tree for halogenated organic compounds.

Downstream Processing: What Happens After Pickup?

Building trust in safety protocols requires transparency about the downstream lifecycle of the chemical. Once EH&S collects your properly segregated Methyl (3,4-difluoro-2-iodophenyl)carbamate, it undergoes a highly controlled destruction process mandated by the EPA's Resource Conservation and Recovery Act (RCRA) [4].

Table 2: Downstream Treatment Phases

Treatment PhaseOperational MechanismChemical Causality
Waste Blending Waste is homogenized with other halogenated streams to achieve a consistent BTU (caloric) value.Ensures stable, continuous combustion temperatures without flameouts.
Rotary Kiln Incineration Waste is injected into a rotating furnace at temperatures exceeding 1000°C.High thermal energy is required to break the strong C-F (485 kJ/mol) and C-I bonds.
Caustic Scrubbing (Flue Gas) Exhaust gases are passed through a spray tower containing Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2).Neutralizes the highly corrosive HF and HI gases into stable, non-toxic salts (NaF, NaI) [4].
Effluent Discharge The neutralized salts are filtered, and the scrubbed, clean gas is released into the atmosphere.Prevents acid rain and toxic halogen exposure to the environment.

By strictly adhering to these segregation and labeling protocols, researchers directly enable this downstream infrastructure to function safely, preventing catastrophic equipment failure and environmental contamination.

References

  • University of Illinois Urbana-Champaign (UIUC) Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." UIUC Safety Library. Available at:[Link]

  • Oregon State University (OSU) Environmental Health and Safety. "Hazardous Waste Reduction and Segregation Guidelines." OSU EH&S. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NSCEP). Available at: [Link]

Handling

Personal protective equipment for handling Methyl (3,4-difluoro-2-iodophenyl)carbamate

Handling specialty chemical building blocks requires moving beyond generic safety data sheets to understand the specific mechanistic hazards of the molecule. Methyl (3,4-difluoro-2-iodophenyl)carbamate is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialty chemical building blocks requires moving beyond generic safety data sheets to understand the specific mechanistic hazards of the molecule. Methyl (3,4-difluoro-2-iodophenyl)carbamate is a highly functionalized aromatic compound utilized in advanced drug development and agrochemical synthesis.

This guide provides a self-validating, step-by-step operational protocol designed to protect researchers from the specific toxicological and physical risks associated with this halogenated carbamate.

Chemical Profile & Mechanistic Hazard Causality

To handle this compound safely, researchers must understand why it is hazardous. The risks are dictated by its distinct structural moieties:

PropertyData / SpecificationMechanistic Causality & Hazard Impact
CAS Number 1356110-17-2[1]Unique identifier for tracking and waste segregation.
Molecular Formula C8H6F2INO2[1]High halogen content indicates potential for environmental persistence and specific disposal requirements.
Molecular Weight 313.04 g/mol [1]Relatively heavy, fine powder; prone to settling but easily aerosolized by static electricity.
Carbamate Moiety N-methyl ester derivativeToxicity: Carbamates can act as reversible inhibitors of acetylcholinesterase (AChE) at neuronal synapses[2]. While bulky aryl carbamates are generally less potent than small-molecule insecticides, exposure can still trigger cholinergic toxidromes (muscarinic and nicotinic overstimulation)[2].
Halogenation Difluoro & Iodo substitutionsAbsorption: Fluorine and iodine drastically increase the molecule's lipophilicity. This enhances its ability to penetrate the stratum corneum (dermal absorption) and cross lipid bilayers, increasing systemic bioavailability upon skin contact.
Carbon-Iodine Bond PhotolabileStability: The C-I bond is susceptible to homolytic cleavage under UV/visible light. Degradation can generate reactive radical species and trace iodine gas, necessitating opaque storage and careful handling.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic, halogenated compounds. The following matrix outlines the required equipment and the scientific rationale for each choice.

Protection AreaRequired EquipmentMaterial SpecificationCausality (Why this specific gear?)
Hand/Skin Double GlovesOuter: 8-mil NitrileInner: Standard NitrileThe difluoro-iodo substitution accelerates permeation through thin, single-layer latex. Double-gloving provides a fail-safe against micro-tears and chemical breakthrough.
Eye/Face Chemical Splash GogglesANSI Z87.1 CertifiedProtects against aerosolized powder during weighing and accidental splashes during solvent addition. Safety glasses leave orbital gaps and are insufficient.
Respiratory Fume Hood (Primary)Face velocity >100 fpmPrevents inhalation of fine particulates. Carbamate dust causes respiratory tract irritation and rapid systemic absorption via the pulmonary bed[3].
Body Flame-Retardant Lab CoatKnee-length, fully buttonedPrevents particulate accumulation on street clothing. Halogenated organics can be difficult to launder out of standard cotton blends.

Standard Operating Procedure (SOP): Handling & Workflow

Every procedure in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Preparation & Validation

  • Action: Clear the fume hood of unnecessary clutter and verify the continuous inward airflow.

  • Causality: Clutter disrupts laminar airflow, creating turbulent eddies that can pull aerosolized carbamate dust out of the hood and into the operator's breathing zone.

  • Validation Check: Tape a 2-inch strip of tissue paper to the bottom edge of the fume hood sash. Visually confirm a continuous, inward deflection of the tissue before opening the chemical container.

Step 2: Material Transfer

  • Action: Use an anti-static, grounded spatula to transfer the powder into a pre-tared, sealable reaction vial.

  • Causality: Halogenated powders often carry static charges. An anti-static tool prevents the sudden repulsion and aerosolization of the compound, mitigating inhalation risks.

  • Validation Check: Observe the powder's behavior during transfer. If the powder clings aggressively to the spatula or vial walls, stop immediately. Apply an anti-static gun (e.g., Zerostat) to the container to neutralize the charge before proceeding.

Step 3: Post-Handling Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a paper towel dampened with a 5% Sodium Hydroxide (NaOH) solution, followed by an ethanol wipe.

  • Causality: Carbamates undergo base-catalyzed hydrolysis. The NaOH cleaves the ester bond, breaking the active toxicophore into less hazardous amines and carbonates, permanently neutralizing the AChE inhibition hazard.

  • Validation Check: Swab the cleaned area with a fresh, dry tissue. If any visible residue or discoloration remains, repeat the alkaline wash.

HandlingWorkflow Start 1. Fume Hood Setup Verify Flow > 100 fpm PPE 2. Don PPE Double Nitrile, Goggles Start->PPE Transfer 3. Material Transfer Anti-static Spatula PPE->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck SpillResp Spill Response Vermiculite + 5% NaOH SpillCheck->SpillResp Yes Decon 4. Decontamination Hydrolyze Residues SpillCheck->Decon No SpillResp->Decon Waste 5. Waste Segregation Halogenated Organics Decon->Waste

Fig 1. Operational workflow and self-validating spill response logic for halogenated carbamates.

Spill Response and Waste Disposal Plan

In the event of a spill, immediate containment is required to prevent systemic exposure and facility contamination.

Emergency Spill Protocol:

  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Ensure your respiratory protection (N95/P100) is secure if the spill is outside the fume hood.

  • Containment: Cover the solid spill with damp sand or vermiculite.

    • Causality: Dampening the absorbent prevents the dry carbamate powder from becoming airborne during the sweeping process.

  • Collection: Use non-sparking, disposable scoops to collect the mixture and place it into a compatible, sealable hazardous waste container.

  • Chemical Neutralization: Spray the affected surface with a 5-10% NaOH solution and allow a 15-minute dwell time.

    • Validation Check: Wipe the area with a pH indicator strip. The strip must read basic (pH > 9) during the entire 15-minute window to confirm active hydrolysis conditions.

Waste Segregation Logistics:

  • Classification: Dispose of all collected spill material, contaminated gloves, and reaction byproducts strictly as Halogenated Organic Waste [3].

  • Incompatibility Warning: DO NOT mix this waste with strong mineral acids.

    • Causality: Highly acidic conditions can degrade the compound aggressively, potentially releasing highly toxic and corrosive Hydrogen Fluoride (HF) or Hydrogen Iodide (HI) gases into the waste carboy, leading to pressurization and container failure.

References

  • Carbamate Toxicity. StatPearls - NCBI Bookshelf. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (3,4-difluoro-2-iodophenyl)carbamate
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